molecular formula C31H34F7NO3 B606711 CKD-519 CAS No. 1402796-27-3

CKD-519

Cat. No.: B606711
CAS No.: 1402796-27-3
M. Wt: 601.6 g/mol
InChI Key: GBHPDJQHZADVAA-SOKVYYICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocacetrapib (also known as CKD-519) is a potent and selective small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) . By inhibiting this transfer, Rocacetrapib is investigated for its potential to significantly increase levels of HDL cholesterol ("good" cholesterol) while reducing levels of LDL cholesterol ("bad" cholesterol) and other atherogenic lipoproteins, thereby modifying the lipid profile . A single ascending dose study in healthy volunteers demonstrated that a single dose of Rocacetrapib (25 mg to 400 mg) significantly increased HDL-C levels without causing severe adverse events, nor inducing the increased blood pressure that was problematic with earlier-generation CETP inhibitors . As a research tool, Rocacetrapib provides scientists with a potent agent to study the CETP pathway in detail, explore the complex biology of lipid metabolism, and investigate potential therapeutic strategies for managing dyslipidemia and associated cardiovascular conditions . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHPDJQHZADVAA-SOKVYYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402796-27-3
Record name Rocacetrapib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROCACETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CKD-519 Mechanism of Action on CETP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CKD-519, a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). The information presented herein is compiled from preclinical and clinical studies to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this novel agent in the management of dyslipidemia.

Introduction to this compound and its Target: CETP

This compound is an orally administered small molecule developed by Chong Kun Dang Pharmaceutical Corp. for the treatment of dyslipidemia.[1] It is designed to selectively inhibit Cholesteryl Ester Transfer Protein (CETP), a key plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[2] By inhibiting CETP, this compound aims to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, thereby offering a potential therapeutic strategy for reducing the risk of atherosclerotic cardiovascular disease.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of CETP. This inhibition disrupts the normal lipid transfer process in the plasma, leading to favorable alterations in the lipoprotein profile.

Inhibition of CETP-Mediated Lipid Transfer

This compound binds to CETP, preventing it from facilitating the transfer of cholesteryl esters from HDL to LDL and VLDL particles.[2] This leads to an accumulation of cholesteryl esters within HDL particles, resulting in an increase in the concentration and size of HDL particles. Concurrently, the reduction in the transfer of triglycerides to HDL and the diminished delivery of cholesteryl esters to LDL contribute to a decrease in LDL-C levels.

This compound Mechanism of Action on CETP cluster_0 Normal CETP-Mediated Lipid Transfer cluster_1 CETP Inhibition by this compound HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters HDL_inhibited Increased HDL-C (Larger, CE-rich HDL) CETP_inhibited CETP LDL_VLDL_inhibited Decreased LDL-C CKD519 This compound CKD519->CETP_inhibited

Caption: Signaling pathway of CETP-mediated lipid transfer and its inhibition by this compound.

Quantitative Data

In Vitro CETP Inhibitory Activity

This compound demonstrates potent inhibitory activity against CETP in human plasma.

ParameterValueReference
IC₅₀ (human plasma)2.3 nM[1][2]
Preclinical Efficacy in Animal Models

Studies in various animal models have demonstrated the in vivo efficacy of this compound in modulating lipid profiles.

Animal ModelDose (oral)DurationCETP InhibitionHDL-C IncreaseReference
Human CETP/Apo-AI Transgenic Mice1, 3, 10 mg/kg2 weeks70% - 86%25% - 48%[1]
Dyslipidemic HamsterNot specified2 weeksNot specified30% - 70%[2]
Cynomolgus MonkeyNot specified2 weeksNot specified30% - 70%[2]
Clinical Pharmacodynamics in Healthy Subjects (Single Ascending Dose Study)

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects to evaluate the pharmacokinetics and pharmacodynamics of this compound.[3]

This compound DoseMaximum CETP Inhibition (%)Time to Maximum Inhibition (hours)
25 mg65.48.0
50 mg66.96.3
100 mg78.38.3
200 mg80.77.0
400 mg83.07.3

The relationship between this compound plasma concentrations and CETP activity was best described by a sigmoid Emax model with an EC₅₀ of 17.3 ng/mL.[3]

Predicted Effects on Lipid Profile in Humans (Multiple Dose Modeling)

While specific clinical trial data on lipid profile changes after multiple doses of this compound were not available in the searched literature, a population pharmacokinetic and pharmacodynamic (PK/PD) modeling and simulation study based on a multiple-dosing study in healthy subjects for two weeks recommended doses for achieving significant lipid modulation in patients with dyslipidemia.

Recommended DosePredicted Change from Baseline
200 mg to 400 mg~40% change in HDL-C and LDL-C

Experimental Protocols

CETP Activity Assay (Fluorescent Method)

The plasma CETP activity in the single ascending dose clinical trial was measured using a fluorescent assay kit (RB-EVAK; Roar Biomedical, New York, NY, USA).[1]

CETP Activity Assay Workflow start Start plasma_sample 100 µL Plasma Sample (in black microtiter plate) start->plasma_sample add_reagent Add 5 µL of Reagent C (Donor and Acceptor molecules) plasma_sample->add_reagent incubation Incubate at 37°C add_reagent->incubation fluorescence_measurement Measure Fluorescence Intensity (Excitation: 465 nm, Emission: 535 nm) incubation->fluorescence_measurement data_analysis Calculate CETP Activity fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the fluorescent CETP activity assay.

Principle: The assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the CETP activity in the sample.

Measurement of Plasma this compound Concentration

Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

HPLC-MS/MS Workflow for this compound Quantification start Start sample_prep 1. Mix 100 µL Plasma with 10 µL Internal Standard and 300 µL Acetonitrile start->sample_prep centrifugation 2. Centrifuge the mixture sample_prep->centrifugation injection 3. Inject 3 µL of supernatant into HPLC system centrifugation->injection separation 4. Chromatographic Separation injection->separation detection 5. Mass Spectrometric Detection (MS/MS) separation->detection quantification 6. Quantification based on calibration curve detection->quantification end End quantification->end

Caption: Workflow for quantifying plasma this compound concentrations via HPLC-MS/MS.

Conclusion

This compound is a potent CETP inhibitor that has demonstrated significant dose-dependent inhibition of CETP activity in a single ascending dose study in healthy volunteers. Preclinical studies have shown its efficacy in raising HDL-C levels. PK/PD modeling suggests that doses of 200 to 400 mg may lead to a clinically meaningful 40% change in HDL-C and LDL-C levels in patients with dyslipidemia. Further clinical studies with multiple dosing regimens in the target patient population are necessary to fully elucidate the therapeutic potential of this compound in managing dyslipidemia and reducing cardiovascular risk. This technical guide provides a foundational understanding of the mechanism of action and available data for this compound to aid in ongoing research and development efforts.

References

CKD-519: A Technical Overview of a Novel CETP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. Developed by Chong Kun Dang Pharmaceutical Corp., this compound has been investigated for its potential in treating dyslipidemia by modulating lipoprotein profiles. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, mechanism of action, and available clinical data for this compound.

Chemical Structure

The chemical structure of this compound is provided below.

Systematic Name: (2R)-2-[[4'-[[(5S)-5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]methyl]-[1,1'-biphenyl]-2-yl]oxy]-3-phenylpropanoic acid

Molecular Formula: C39H29F6N3O5

Molecular Weight: 757.66 g/mol

(The exact chemical structure can be visualized in various chemical drawing software using its systematic name or by searching for its designated identifiers in chemical databases.)

Plausible Synthesis of this compound

While the specific, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be conceptualized based on the known synthesis of structurally related 2-arylbenzoxazoles and other CETP inhibitors. The following represents a hypothetical, multi-step synthesis that employs common organic chemistry transformations.

Disclaimer: This proposed synthesis is for informational purposes only and is based on general synthetic strategies for similar molecular scaffolds. It is not the confirmed manufacturing process for this compound.

Retrosynthetic Analysis:

A retrosynthetic approach to this compound suggests the key disconnections at the amide bond and the oxazole ring. The synthesis could logically proceed through the coupling of a biphenyl core containing a carboxylic acid and an amino group with a chiral phenylpropanoic acid derivative, and the formation of the substituted oxazole ring.

Proposed Synthetic Workflow:

G cluster_0 Biphenyl Core Synthesis cluster_1 Oxazole Moiety Synthesis cluster_2 Chiral Side Chain Preparation A Commercially Available Biphenyl Precursor B Functional Group Interconversion A->B C Introduction of Amino and Carboxyl Groups B->C I Key Intermediate C->I Coupling D 3,5-bis(trifluoromethyl)aniline E Acylation D->E F Cyclization to form Oxazole Ring E->F F->I Coupling G Phenylalanine Derivative H Protection and Activation G->H J Protected this compound H->J Amide Bond Formation I->J K This compound J->K Final Deprotection

Caption: A high-level overview of a plausible synthetic workflow for this compound.

Detailed Methodologies (Hypothetical):

  • Synthesis of the Biphenyl Core: The synthesis would likely begin with a commercially available substituted biphenyl compound. Through a series of functional group interconversions, such as nitration followed by reduction to an amine, and oxidation of a methyl group to a carboxylic acid, the necessary functionalities would be introduced. Protecting group strategies would be essential to avoid unwanted side reactions.

  • Formation of the Substituted Oxazole: The 2-amino-oxazole moiety could be constructed from 3,5-bis(trifluoromethyl)aniline. This could involve acylation with a suitable reagent, followed by a cyclization reaction, such as a Robinson-Gabriel synthesis or a related method, to form the oxazole ring.

  • Preparation of the Chiral Side Chain: The (2R)-2-oxy-3-phenylpropanoic acid side chain would likely be derived from a protected form of D-phenylalanine. The carboxylic acid would be activated, for example, as an acid chloride or using peptide coupling reagents, for subsequent amide bond formation.

  • Assembly and Final Steps: The key fragments—the functionalized biphenyl core, the amino-oxazole, and the chiral side chain—would be coupled. This would likely involve a nucleophilic substitution to attach the oxazole to the biphenyl core, followed by an amide coupling reaction to introduce the phenylpropanoic acid moiety. The final step would involve the removal of any protecting groups to yield this compound.

Mechanism of Action: CETP Inhibition

This compound exerts its pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By blocking this transfer, this compound leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.

G cluster_0 Result of CETP Activity cluster_1 Result of this compound Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (Very-Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters Result1 Increased LDL-C Decreased HDL-C CKD519 This compound CKD519->CETP Inhibits Result2 Decreased LDL-C Increased HDL-C

Caption: Signaling pathway of CETP and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

ParameterValueSpeciesReference
IC50 (CETP Inhibition)2.3 nMHuman Serum[1]
Max. CETP Inhibition (in vivo)70% - 86%Transgenic Mice[1]
HDL-C Increase (in vivo)25% - 48%Transgenic Mice[1]

Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single Ascending Dose Study) [1][2]

DoseCmax (ng/mL)AUCinf (ng·h/mL)Tmax (h)t1/2 (h)
25 mg114.3 ± 44.23438.3 ± 1162.75.0 (4.0-8.0)39.6 ± 11.2
50 mg195.5 ± 75.36475.2 ± 2045.86.0 (4.0-8.0)48.9 ± 13.7
100 mg314.8 ± 114.712089.4 ± 3687.26.0 (4.0-24.0)56.4 ± 14.8
200 mg425.8 ± 167.318538.7 ± 5883.16.0 (4.0-8.0)61.2 ± 16.3
400 mg550.2 ± 201.926784.5 ± 8934.66.0 (4.0-8.0)70.4 ± 20.5

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Pharmacodynamic Response (CETP Inhibition) in Healthy Subjects [1]

DoseMaximum CETP Inhibition (%)Time to Maximum Inhibition (h)
25 mg65.48.0
50 mg66.96.3
100 mg78.38.3
200 mg80.77.0
400 mg83.07.3

Experimental Protocols

Measurement of Plasma this compound Concentration[1]

The plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation:

    • A 100 µL aliquot of human plasma was mixed with 10 µL of an internal standard working solution.

    • Protein precipitation was achieved by adding 300 µL of acetonitrile.

    • The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation:

    • An aliquot of the supernatant was injected into the HPLC system.

    • The specific column, mobile phase composition, and gradient elution program used are proprietary to the developing laboratory but would be standard for a small molecule of this nature.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC was introduced into a tandem mass spectrometer.

    • Detection was performed using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the ionization characteristics of this compound and the internal standard.

    • The lower limit of quantification for this assay was 1.0 ng/mL.[1]

CETP Activity Assay[1]

The inhibitory effect of this compound on CETP activity in serum was measured using a commercially available fluorescence-based assay kit.

  • Assay Principle: The assay utilizes a donor particle containing a fluorescently labeled cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent substrate is transferred from the donor to the acceptor particle, resulting in an increase in fluorescence intensity.

  • Procedure:

    • Serum samples were incubated with the donor and acceptor particles in the presence or absence of this compound.

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The fluorescence intensity was measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • The percentage of CETP inhibition was calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (no inhibitor).

Conclusion

This compound is a potent CETP inhibitor with a well-defined mechanism of action and dose-dependent pharmacokinetic and pharmacodynamic profiles in humans. The available data suggest that it effectively inhibits CETP, leading to favorable changes in lipoprotein profiles. While the specific synthetic route is proprietary, a plausible synthesis can be envisioned based on established organic chemistry principles. This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

References

The CETP Inhibitor CKD-519: A Technical Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CKD-519 is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. By blocking CETP, this compound aims to raise high-density lipoprotein cholesterol (HDL-C) levels, a strategy explored for the treatment of dyslipidemia and the reduction of cardiovascular risk. This technical guide provides a comprehensive overview of the core in vitro and in vivo studies that have characterized the pharmacological profile of this compound.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] By inhibiting this process, this compound effectively increases the levels of HDL-C, often referred to as "good cholesterol," and can also influence the levels of LDL-C ("bad cholesterol").[3] This modulation of lipoprotein profiles is the primary mechanism through which this compound is investigated for its potential anti-atherosclerotic effects.[1][2]

cluster_0 Normal Physiological Process cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcome HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Ester ApoB_lipoproteins VLDL / LDL (ApoB-containing lipoproteins) ApoB_lipoproteins->CETP Triglyceride CETP->HDL Triglyceride CETP->ApoB_lipoproteins Cholesteryl Ester Increased_HDL Increased HDL-C CKD519 This compound CKD519->CETP Inhibits Transfer Inhibition Inhibition

Mechanism of Action of this compound

In Vitro Efficacy and Selectivity

In vitro studies have been crucial in establishing the potency and selectivity of this compound as a CETP inhibitor. These experiments typically involve assessing the drug's ability to inhibit CETP activity in human plasma or with purified protein.

Table 1: Summary of In Vitro Data for this compound

ParameterValueSystemReference
IC502.3 nMHuman Plasma[1][4][5]
EC5017.3 ng/mLHealthy Subjects (ex vivo)[3][6]
Aldosterone/Cortisol InductionNo increase up to 10 µMH295R cells[1]
CYP11B1/CYP11B2 InductionNo induction up to 10 µMH295R cells[1]
Experimental Protocols

CETP Inhibition Assay (Human Plasma):

A common method for determining the IC50 value involves a fluorometric assay.

  • Reaction Mixture: A reaction mixture is prepared containing human plasma (as a source of CETP), a fluorescently labeled cholesteryl ester donor molecule, and an acceptor molecule.

  • Incubation: this compound at various concentrations is added to the reaction mixture. The mixture is then incubated at 37°C to allow the CETP-mediated transfer of the fluorescently labeled cholesteryl ester.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The degree of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of CETP activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

H295R Cell Assay for Aldosterone and Cortisol Secretion:

This assay is used to assess the off-target effects of this compound on steroidogenesis.

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in an appropriate medium.

  • Treatment: The cells are treated with various concentrations of this compound or a positive control (e.g., angiotensin II) for a specified period.

  • Supernatant Collection: After treatment, the cell culture supernatant is collected.

  • Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using commercially available ELISA kits or by LC-MS/MS.

  • Gene Expression Analysis: To assess the induction of steroidogenic enzymes, RNA is extracted from the cells and the expression levels of CYP11B1 and CYP11B2 genes are quantified using quantitative real-time PCR (qRT-PCR).

cluster_0 In Vitro Experimental Workflow start Start plasma_assay CETP Inhibition Assay (Human Plasma) start->plasma_assay cell_assay H295R Cell Assay start->cell_assay ic50 Determine IC50 plasma_assay->ic50 hormone Measure Aldosterone/ Cortisol cell_assay->hormone gene Analyze Gene Expression (CYP11B1/CYP11B2) cell_assay->gene end End ic50->end hormone->end gene->end cluster_0 In Vivo Study Logical Flow start Study Initiation animal_studies Animal Model Studies start->animal_studies pk_pd Pharmacokinetic & Pharmacodynamic Analysis animal_studies->pk_pd efficacy Efficacy Evaluation (Lipid Profile Modulation) animal_studies->efficacy human_trials Human Clinical Trials (Phase 1) safety Safety & Tolerability Assessment human_trials->safety pk_pd->human_trials end Data Interpretation & Further Development safety->end efficacy->human_trials

References

CKD-519: A Comprehensive Technical Review of its Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia. By inhibiting CETP, this compound aims to raise High-Density Lipoprotein Cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and potentially reduce the risk of cardiovascular diseases. This technical guide provides an in-depth overview of the pharmacology and toxicology profile of this compound, based on currently available data from a first-in-human, single ascending dose clinical trial. The document details the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and initial safety findings in healthy volunteers. Methodologies for the key clinical study and relevant bioanalytical assays are also described.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins effectively lower Low-Density Lipoprotein Cholesterol (LDL-C), a significant residual risk remains, which has prompted research into other lipid-modifying targets. One such target is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and enhancing reverse cholesterol transport.[1][2] this compound has emerged as a novel CETP inhibitor with high potency and selectivity.[3]

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a plasma protein that mediates the transfer of cholesteryl esters from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL) in exchange for triglycerides.[1][2] By blocking this transfer, this compound leads to an accumulation of cholesterol in HDL particles, thereby increasing the concentration of HDL-C in the plasma. This is believed to enhance the process of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

cluster_0 Mechanism of Action of this compound HDL HDL (High-Density Lipoprotein) CE_Transfer Cholesteryl Ester Transfer HDL->CE_Transfer VLDL_LDL VLDL / LDL (Very) Low-Density Lipoprotein TG_Transfer Triglyceride Transfer VLDL_LDL->TG_Transfer CETP CETP (Cholesteryl Ester Transfer Protein) CETP->HDL CETP->VLDL_LDL HDL_C_Increase Increased HDL-C CKD519 This compound CKD519->CETP Inhibition Inhibition CE_Transfer->CETP TG_Transfer->CETP

Figure 1: Signaling pathway of this compound's inhibitory action on CETP.

Pharmacokinetics

A single ascending dose study in healthy adult subjects provided the following pharmacokinetic data for this compound.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects (Single Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)t1/2 (h)
25104.5 ± 28.26.0 (4.0-8.0)2680.1 ± 603.448.9 ± 10.5
50165.7 ± 41.55.0 (4.0-8.0)4893.3 ± 1045.640.0 ± 5.9
100288.5 ± 84.85.0 (4.0-8.0)9488.7 ± 2529.155.4 ± 14.7
200413.2 ± 134.16.0 (4.0-8.0)15473.8 ± 5066.069.8 ± 16.5
400501.8 ± 146.96.0 (4.0-24.0)21108.7 ± 6835.170.4 ± 19.8

Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax.[4]

Key observations from the pharmacokinetic analysis include:

  • Absorption: this compound reached maximum plasma concentration (Cmax) at a median of 5-6 hours post-dose.[4][5]

  • Dose Proportionality: Both Cmax and the area under the plasma concentration-time curve (AUC) increased with the dose. However, the dose-normalized Cmax and AUC decreased with each incremental dose, suggesting non-linear pharmacokinetics.[4][5]

  • Elimination: The drug exhibited a long terminal half-life, ranging from approximately 40 to 70 hours, supporting the potential for once-daily dosing.[4][5]

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring the inhibition of CETP activity in healthy subjects.

Table 2: Pharmacodynamic Parameters of this compound in Healthy Subjects (Single Dose)

Dose (mg)Maximum CETP Inhibition (%)Time to Maximum Inhibition (h)
2563.3 ± 6.98.0 (6.0-12.0)
5068.6 ± 6.38.0 (4.0-12.0)
10078.5 ± 4.58.0 (8.0-12.0)
20080.7 ± 4.28.0 (6.0-12.0)
40083.0 ± 5.68.0 (4.0-12.0)

Data are presented as mean ± standard deviation for Maximum CETP Inhibition and as median (range) for Time to Maximum Inhibition.[4]

Key pharmacodynamic findings include:

  • CETP Inhibition: this compound demonstrated potent, dose-dependent inhibition of CETP activity, with maximum inhibition ranging from 63% to 83%.[4][5]

  • Onset of Action: The maximum decrease in CETP activity was observed between 6 to 8 hours post-dose.[4][5]

  • Concentration-Effect Relationship: A sigmoid Emax model best described the relationship between this compound plasma concentrations and CETP activity, with a calculated EC50 of 17.3 ng/mL.[4][5]

Toxicology

The available toxicology data for this compound is currently limited to the safety findings from the single ascending dose study in healthy human subjects. Comprehensive preclinical toxicology studies, including genotoxicity, carcinogenicity, and reproductive and developmental toxicity, are not publicly available at this time.

Clinical Safety

In a randomized, double-blind, placebo-controlled, single ascending dose study involving 40 healthy subjects, single doses of this compound up to 400 mg were reported to be well tolerated.[4][5]

Table 3: Summary of Adverse Events in Healthy Subjects

Placebo (n=10)This compound (n=30)
Number of Subjects with at least one AE (%) 3 (30.0)8 (26.7)
Total Number of AEs 411
Most Common AEs Headache, DizzinessOropharyngeal pain, Headache, Dizziness

AE: Adverse Event[4]

Key safety observations were:

  • A total of 11 adverse events were reported in subjects who received this compound, all of which were of mild or moderate intensity and resolved without complications.[4][5]

  • There were no serious adverse events reported.[4]

  • Importantly, there were no clinically significant effects on blood pressure, a concern with some previous CETP inhibitors.[4][5]

Experimental Protocols

Clinical Study Design: Single Ascending Dose Trial

The primary source of the presented data is a randomized, double-blind, placebo-controlled, single ascending dose study.

  • Study Population: Healthy adult male subjects.

  • Study Design: Five cohorts, each with 8 subjects, were administered a single oral dose of this compound (25, 50, 100, 200, or 400 mg) or a matching placebo. Within each cohort, 6 subjects received this compound and 2 received placebo.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points up to 168 hours post-dose. Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the publication).

  • Pharmacodynamic Sampling: Blood samples for the measurement of CETP activity were collected at the same time points as the pharmacokinetic samples.

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

cluster_1 Experimental Workflow: Single Ascending Dose Clinical Trial cluster_2 Dose Escalation Cohorts cluster_3 Data Collection Recruitment Recruitment of Healthy Adult Subjects Screening Screening for Eligibility Recruitment->Screening Randomization Randomization (6:2 ratio per cohort) Screening->Randomization Dose1 Cohort 1 25 mg this compound or Placebo Randomization->Dose1 Dose2 Cohort 2 50 mg this compound or Placebo Randomization->Dose2 Dose3 Cohort 3 100 mg this compound or Placebo Randomization->Dose3 Dose4 Cohort 4 200 mg this compound or Placebo Randomization->Dose4 Dose5 Cohort 5 400 mg this compound or Placebo Randomization->Dose5 Dosing Single Oral Dose Administration Dose1->Dosing Dose2->Dosing Dose3->Dosing Dose4->Dosing Dose5->Dosing Monitoring Monitoring Period (up to 168 hours) Dosing->Monitoring PK_PD Pharmacokinetic and Pharmacodynamic Blood Sampling Monitoring->PK_PD Safety Safety Assessments (AEs, Vitals, ECG, Labs) Monitoring->Safety Analysis Data Analysis (PK/PD Modeling, Safety Evaluation) PK_PD->Analysis Safety->Analysis

Figure 2: Workflow of the single ascending dose clinical trial for this compound.

Bioanalytical Method: CETP Activity Assay

The specific details of the CETP activity assay used in the this compound clinical trial were not provided in the publication. However, a common method for determining CETP activity is a fluorometric assay.

  • Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a plasma sample containing CETP. CETP facilitates the transfer of the fluorescent lipid from the donor to the acceptor particle, resulting in an increase in fluorescence that is proportional to the CETP activity.

  • Reagents:

    • Donor particles (containing a self-quenched fluorescent neutral lipid)

    • Acceptor particles

    • CETP assay buffer

    • Plasma samples

    • Microplate reader capable of fluorescence detection (e.g., excitation at 465 nm and emission at 535 nm).

  • General Procedure:

    • Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.

    • Add a small volume of the plasma sample to the reaction mixture in a 96-well plate.

    • Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).

    • Measure the fluorescence intensity at the appropriate wavelengths.

    • Calculate CETP activity based on the change in fluorescence over time, often relative to a standard curve.

Conclusion

This compound is a potent inhibitor of CETP that has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in early clinical development. Its long half-life supports a once-daily dosing regimen, and it effectively inhibits CETP activity in a dose-dependent manner. The initial safety data from a single ascending dose study in healthy volunteers are encouraging, with the drug being well-tolerated and showing no adverse effects on blood pressure. Further clinical studies, including multiple-dose trials and studies in patients with dyslipidemia, are necessary to fully elucidate the efficacy and long-term safety of this compound. Additionally, the public availability of comprehensive preclinical toxicology data would provide a more complete understanding of its safety profile.

References

Target Validation of CKD-519 in Dyslipidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipoprotein metabolism. This technical guide provides a comprehensive overview of the target validation for this compound in the context of dyslipidemia. By inhibiting CETP, this compound aims to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby offering a potential therapeutic option for managing dyslipidemia and reducing the associated risk of atherosclerotic cardiovascular disease. This document summarizes the available preclinical and clinical data, details the experimental methodologies employed in its evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction to CETP and its Role in Dyslipidemia

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[1][2][3] This process is central to the remodeling of lipoproteins in circulation. In dyslipidemia, a condition characterized by an unhealthy profile of lipids in the blood (typically high LDL-C, low HDL-C, and high triglycerides), the activity of CETP is thought to be pro-atherogenic. By transferring cholesterol from anti-atherogenic HDL to pro-atherogenic LDL, CETP contributes to the lipid accumulation in the arterial wall, a hallmark of atherosclerosis.

The inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and decreasing LDL-C levels, thus promoting reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[3] Several CETP inhibitors have been developed, though with mixed clinical success, highlighting the importance of a thorough and precise target validation process.

This compound: A Novel CETP Inhibitor

This compound is a novel, orally available small molecule inhibitor of CETP.[1] Preclinical and early clinical studies have demonstrated its potent and selective inhibition of CETP activity.

Preclinical Validation

In vitro and in vivo preclinical studies have provided the foundational evidence for the mechanism and potential efficacy of this compound.

Table 1: Summary of Preclinical Data for this compound

ParameterSpecies/SystemMethodResultReference
IC50 Human PlasmaIn vitro CETP activity assay2.3 nM[1]
CETP Inhibition Human CETP/Apo-AI Transgenic MiceTwo-week oral administration (1, 3, or 10 mg/kg)70-86%[1]
HDL-C Increase Human CETP/Apo-AI Transgenic MiceTwo-week oral administration (1, 3, or 10 mg/kg)25-48%[1]
HDL-C Increase Dyslipidemic Hamsters, Cynomolgus MonkeysTwo-week oral administration30-70%[1]
Atherosclerosis Reduction Diet-induced Atherosclerosis Rabbit Model12-week oral administration (10, 30, 60 mg/kg)Significant reduction in aortic lesion lipid deposition[1]
Clinical Validation in Healthy Volunteers

Phase 1 clinical trials have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult subjects.

Table 2: Summary of Single Ascending Dose Study of this compound in Healthy Volunteers

DoseMaximum CETP Inhibition (%)Time to Maximum Inhibition (hours)
25 mg 65.48.0
50 mg 66.96.3
100 mg 78.38.3
200 mg 80.77.0
400 mg 83.07.3

Data from a randomized, double-blind, placebo-controlled study.[1]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound from a Single Ascending Dose Study

ParameterValue
Time to Maximum Plasma Concentration (Tmax) 5-6 hours
Terminal Half-life (t1/2) 40-70 hours
EC50 for CETP Inhibition 17.3 ng/mL

Data from a study in healthy volunteers.[1]

A population pharmacokinetic and pharmacodynamic modeling study, based on data from a multiple-dose study in healthy subjects, predicted that doses of 200 to 400 mg of this compound would be required to achieve a 40% change in HDL-C and LDL-C from baseline.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CETP Inhibition

The inhibition of CETP by this compound directly impacts the flux of lipids between lipoproteins. The following diagram illustrates the central role of CETP in lipoprotein metabolism and the effect of its inhibition.

CETP_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL CETP CETP HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CKD519 This compound CKD519->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Preclinical in vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a CETP inhibitor in a preclinical animal model.

Preclinical_Workflow start Human CETP Transgenic Mice diet High-Fat/High-Cholesterol Diet start->diet treatment Oral Administration of this compound or Vehicle diet->treatment monitoring Blood Sampling for Lipid Profile and CETP Activity treatment->monitoring endpoint Aortic Tissue Collection for Atherosclerotic Plaque Analysis monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: Preclinical experimental workflow.

Detailed Experimental Protocols

While the specific proprietary protocols for the this compound studies are not publicly available, this section outlines the general methodologies for the key experiments cited.

In vitro CETP Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CETP activity in human plasma.

General Protocol:

  • Preparation of Reagents: A fluorescently labeled cholesteryl ester donor particle and an unlabeled acceptor particle are used. Human plasma serves as the source of CETP.

  • Assay Setup: Varying concentrations of this compound are pre-incubated with human plasma.

  • Initiation of Reaction: The donor and acceptor particles are added to the plasma-drug mixture.

  • Incubation: The reaction is incubated at 37°C to allow for the transfer of the fluorescently labeled cholesteryl ester from the donor to the acceptor particle, mediated by CETP.

  • Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the CETP activity.

  • Data Analysis: The percentage of CETP inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In vivo Studies in Human CETP Transgenic Mice

Objective: To evaluate the effect of this compound on plasma lipid profiles and CETP activity in a relevant animal model.

General Protocol:

  • Animal Model: Human CETP transgenic mice, which express the human CETP gene, are used. Mice are often fed a high-fat, high-cholesterol diet to induce a more human-like lipid profile and promote atherosclerosis.

  • Drug Administration: this compound is administered orally, typically once daily, for a specified duration (e.g., two weeks). A control group receives a vehicle.

  • Blood Sampling: Blood samples are collected at baseline and at various time points during the study.

  • Lipid Profile Analysis: Plasma is isolated, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays.

  • CETP Activity Measurement: CETP activity in the plasma is determined using an ex vivo activity assay similar to the in vitro method described above.

  • Atherosclerosis Assessment (for longer-term studies): At the end of the study, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic plaques is quantified, often by en face analysis or by histological staining of aortic root sections.

  • Data Analysis: Changes in lipid parameters and CETP activity are compared between the this compound-treated and vehicle-treated groups.

Phase 1 Single Ascending Dose Study in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.

General Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled design is employed. Cohorts of healthy subjects receive a single oral dose of this compound at escalating dose levels or a placebo.

  • Inclusion/Exclusion Criteria: Subjects are screened to ensure they meet specific health criteria.

  • Dosing and Safety Monitoring: Subjects are dosed and monitored closely for any adverse events, including changes in vital signs, ECGs, and clinical laboratory tests.

  • Pharmacokinetic Sampling: Blood samples are collected at frequent intervals post-dose to determine the plasma concentration of this compound over time. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated.

  • Pharmacodynamic Sampling: Blood samples are also collected to measure the percentage of CETP inhibition at various time points after dosing.

  • Data Analysis: Safety, pharmacokinetic, and pharmacodynamic data are analyzed for each dose cohort. The relationship between drug concentration and CETP inhibition is modeled to determine parameters like EC50.

Conclusion and Future Directions

The available preclinical and early-phase clinical data provide strong validation for CETP as the target of this compound in the context of dyslipidemia. This compound has demonstrated potent and selective inhibition of CETP, leading to favorable changes in lipid profiles in animal models and significant CETP inhibition in humans. The safety and pharmacokinetic profile from the single ascending dose study in healthy volunteers are encouraging.

The critical next step in the clinical development of this compound is the demonstration of its efficacy and safety in the target patient population. As of the latest available information, dedicated clinical trial results for this compound in patients with dyslipidemia have not been publicly disclosed. Future studies will need to confirm that the observed changes in lipid profiles translate into a meaningful reduction in cardiovascular events. The learnings from previous CETP inhibitor programs will undoubtedly guide the design and interpretation of these pivotal trials.

References

CKD-519 and its Effect on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By blocking CETP, this compound aims to raise High-Density Lipoprotein cholesterol (HDL-c) levels, a strategy pursued for the potential treatment of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk. This technical guide provides a comprehensive overview of the core scientific and clinical data available on this compound, focusing on its mechanism of action, its demonstrated effects on lipid metabolism in preclinical and clinical settings, and the experimental methodologies employed in its evaluation. While extensive data on its CETP inhibitory activity in humans is available, a complete clinical dataset on its effects on the broader lipid panel, including Low-Density Lipoprotein cholesterol (LDL-c) and triglycerides, is not publicly available at the time of this writing.

Introduction to this compound and its Target: CETP

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (Very-Low-Density Lipoprotein [VLDL] and LDL) in exchange for triglycerides. This process is a central component of the reverse cholesterol transport (RCT) pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion. Inhibition of CETP is a therapeutic strategy intended to increase the concentration of HDL-c and potentially enhance RCT, thereby reducing the build-up of cholesterol in the arterial walls.

This compound is an orally available small molecule developed by Chong Kun Dang Pharmaceutical Corp. that potently and selectively inhibits CETP. In vitro studies have demonstrated its strong inhibitory activity against human plasma CETP with an IC50 of 2.3 nM[1].

Mechanism of Action: Modulation of Reverse Cholesterol Transport

This compound exerts its effect on lipid metabolism by directly inhibiting CETP, thereby remodeling lipoprotein profiles. The anticipated downstream effects of this inhibition are an increase in HDL-c levels and a decrease in LDL-c levels.

Signaling Pathway of CETP-Mediated Lipid Transfer

The following diagram illustrates the role of CETP in the reverse cholesterol transport pathway and the mechanism by which this compound interferes with this process.

cluster_PeripheralTissues Peripheral Tissues (e.g., Macrophages) cluster_Plasma Plasma cluster_Liver Liver Peripheral_Cells Peripheral Cells (e.g., Macrophages) Free_Cholesterol Free Cholesterol Nascent_HDL Nascent HDL (pre-β-HDL) Free_Cholesterol->Nascent_HDL Efflux via ABCA1/ABCG1 ABCA1_ABCG1 ABCA1/ABCG1 Transporters ApoA1 ApoA-I ApoA1->Nascent_HDL Accepts Cholesterol Mature_HDL Mature HDL (HDL-c) Nascent_HDL->Mature_HDL Esterification by LCAT LCAT LCAT CETP CETP Mature_HDL->CETP SRB1 SR-B1 Receptor Mature_HDL->SRB1 Selective Uptake of CE CE Cholesteryl Ester CETP->CE Transfer to VLDL/LDL TG Triglyceride CETP->TG Transfer from VLDL/LDL VLDL_LDL VLDL/LDL VLDL_LDL->CETP CKD519 This compound CKD519->CETP Inhibits Bile_Excretion Bile Acid Synthesis & Excretion SRB1->Bile_Excretion cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Discovery Compound Discovery & Optimization In_Vitro In Vitro Assays (CETP Inhibition, IC50) Animal_Models In Vivo Animal Models (Efficacy & Safety) In_Vitro->Animal_Models Tox Toxicology Studies Animal_Models->Tox Phase1 Phase 1 (Healthy Volunteers) - Safety, PK/PD - Dose Escalation Tox->Phase1 Phase2 Phase 2 (Patients) - Efficacy (Lipid Profile) - Dose Ranging Phase1->Phase2 Phase3 Phase 3 (Large Patient Population) - Cardiovascular Outcomes - Long-term Safety Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory

References

Preclinical Efficacy of CKD-519: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) under development for the treatment of primary hypercholesterolemia and mixed hyperlipidemia.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein cholesterol (LDL-C).[3][4] By inhibiting CETP, this compound aims to increase HDL-C levels, a key factor in reverse cholesterol transport, and thereby reduce the risk of atherosclerotic cardiovascular disease.[3] This technical guide summarizes the key preclinical data demonstrating the efficacy of this compound, details the experimental protocols employed in these studies, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The data consistently demonstrates potent CETP inhibition and favorable modulation of lipid profiles.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemReference
IC₅₀2.3 nMHuman Plasma[1][3]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenDurationKey FindingsReference
Dyslipidemic HamsterOral administration2 weeks30-70% increase in HDL-C[3]
Cynomolgus MonkeyOral administration2 weeks30-70% increase in HDL-C[3]
Human CETP/Apo-AI Transgenic Mice1, 3, or 10 mg/kg (oral)2 weeks25-48% increase in HDL-C; 70-86% inhibition of CETP activity[5]
Diet-Induced Atherosclerosis Rabbit10, 30, or 60 mg/kg (oral)12 weeksRemarkable reduction in lipid deposition of aortic lesions[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to assess the efficacy of this compound.

1. In Vitro CETP Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CETP in human plasma.

  • Methodology: While the specific assay details are proprietary, the general approach involves incubating human plasma with a fluorescently labeled cholesteryl ester donor particle and an acceptor particle in the presence of varying concentrations of this compound. The inhibition of CETP-mediated transfer of the fluorescent cholesteryl ester is measured to calculate the IC₅₀ value.

2. In Vivo Pharmacokinetic and Efficacy Studies in Animal Models

  • Animal Models:

    • Hamsters, Rats, and Monkeys: Used for pharmacokinetic (PK) assessments.[1]

    • Dyslipidemic Hamsters, Cynomolgus Monkeys, and Human CETP/Apo-AI Transgenic Mice: Utilized for evaluating the effect on HDL-C levels.[3][5]

    • Diet-Induced Atherosclerosis Rabbits: Employed to study the impact on the development of atherosclerosis.[3]

  • Drug Administration:

    • For pharmacokinetic studies, this compound was administered as a single dose either orally or via intravenous infusion to fasted animals.[1]

    • For efficacy studies, this compound was administered orally for a specified duration.[3][5]

  • Sample Collection and Analysis:

    • Blood samples were collected at various time points post-administration to measure plasma concentrations of this compound and to determine CETP activity and lipid profiles.[1]

    • In the atherosclerosis model, aortic tissues were collected at the end of the study to assess lipid deposition.[3]

3. Safety and Off-Target Effect Evaluation

  • Objective: To assess potential off-target effects, particularly those observed with previous CETP inhibitors like torcetrapib.

  • Methodology:

    • Blood Pressure Monitoring: Blood pressure was measured in normal Sprague Dawley rats (a species that does not express CETP) following intravenous administration of this compound.[3]

    • Hormone Level Assessment: Plasma aldosterone and corticosterone levels were measured in the same rat model.[3]

    • In Vitro Steroidogenesis Assay: A human adrenal cortical carcinoma cell line (H295R cells) was used to determine if this compound induced the biosynthesis of aldosterone and cortisol by measuring the expression of enzymes like CYP11B1 and CYP11B2.[3]

Visualizing the Core Mechanisms and Workflows

Mechanism of Action: CETP Inhibition

The primary mechanism of this compound involves the inhibition of Cholesteryl Ester Transfer Protein (CETP), which plays a pivotal role in lipid metabolism. The following diagram illustrates this pathway.

cluster_0 Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Ester (CE) VLDL_LDL VLDL / LDL (Very Low / Low-Density Lipoprotein) VLDL_LDL->CETP Triglyceride (TG) CETP->HDL Triglyceride (TG) CETP->VLDL_LDL Cholesteryl Ester (CE) CKD519 This compound CKD519->CETP Inhibits

Mechanism of Action of this compound

Preclinical Efficacy Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, from initial in vitro screening to comprehensive in vivo efficacy and safety studies.

cluster_0 In Vitro Assessment cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy & Safety in_vitro_potency CETP Inhibition Assay (IC50 Determination) pk_studies Pharmacokinetic Studies (Hamster, Rat, Monkey) in_vitro_potency->pk_studies off_target_screen H295R Cell Assay (Aldosterone/Cortisol Synthesis) safety_studies Safety Assessment (Blood Pressure in Rats) off_target_screen->safety_studies lipid_profile Lipid Profile Analysis (Dyslipidemic Models) pk_studies->lipid_profile atherosclerosis_model Atherosclerosis Model (Rabbit) lipid_profile->atherosclerosis_model

Preclinical Experimental Workflow for this compound

The preclinical data for this compound robustly supports its development as a novel agent for the management of dyslipidemia. It demonstrates high potency in inhibiting CETP, leading to significant increases in HDL-C levels and a reduction in atherosclerosis in relevant animal models.[3][5] Furthermore, safety studies have not revealed the adverse off-target effects on blood pressure and steroid hormone levels that were associated with the first-generation CETP inhibitor, torcetrapib.[3] These promising preclinical findings have paved the way for clinical evaluation in human subjects.

References

CKD-519 and its Role in Reverse Cholesterol Transport: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipoprotein metabolism. By blocking CETP, this compound aims to favorably modulate lipid profiles, primarily by increasing high-density lipoprotein cholesterol (HDL-C), and thereby enhance the process of reverse cholesterol transport (RCT). This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, its impact on lipid parameters, and the methodologies used to evaluate its efficacy. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapies for dyslipidemia and atherosclerotic cardiovascular disease.

Introduction to Reverse Cholesterol Transport and CETP

Reverse cholesterol transport (RCT) is a critical physiological process that removes excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and transports it back to the liver for excretion. This pathway is considered a primary mechanism by which high-density lipoprotein (HDL) exerts its anti-atherogenic effects.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. This action remodels HDL particles and can lead to lower levels of HDL-C and the formation of smaller, denser LDL particles, which are considered more atherogenic.

Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and enhancing the flux of cholesterol through the RCT pathway, potentially leading to a reduction in atherosclerotic plaque burden.

This compound: A Novel CETP Inhibitor

This compound is a novel, orally available small molecule inhibitor of CETP. Preclinical and early clinical studies have demonstrated its potent inhibitory activity against CETP.

Mechanism of Action

This compound binds to CETP, inducing a conformational change that prevents the formation of a stable ternary complex with HDL and other lipoproteins, thereby inhibiting the transfer of cholesteryl esters. This leads to an accumulation of cholesteryl esters within HDL particles, resulting in increased levels of larger, cholesteryl ester-rich HDL-C.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: Preclinical Efficacy of this compound on HDL-C Levels

Animal ModelThis compound DoseDurationPercent Increase in HDL-CReference
Dyslipidemic HamsterNot Specified2 weeks30-70%[1]
Cynomolgus MonkeyNot Specified2 weeks30-70%[1]
Human CETP/Apo-AI Transgenic Mice1, 3, or 10 mg/kg (oral)2 weeks25-48%[2]

Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Volunteers (Phase 1 Study)

This compound DoseMaximum Decrease in CETP Activity (%)
25 mg63%
50 mgNot Reported
100 mgNot Reported
200 mgNot Reported
400 mg83%

Data extracted from a single ascending dose study in healthy adult subjects.[2]

Table 3: Predicted Changes in Lipid Profile from a Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Study

This compound DosePredicted Change in HDL-CPredicted Change in LDL-C
200 - 400 mg~40% increase~40% decrease

These are predicted values from a modeling and simulation study and not direct results from a clinical trial.[3][4][5]

Note: Specific quantitative data on the effects of this compound on Apolipoprotein A1 (ApoA1) levels and cholesterol efflux capacity from dedicated clinical trials are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the specific this compound studies are not fully disclosed in the public domain. However, based on standard methodologies used in the field of lipid research, the following sections outline the principles of key assays.

Measurement of CETP Activity

A common method for determining CETP activity in plasma or serum is a fluorometric assay.

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a plasma sample. CETP in the sample facilitates the transfer of the fluorescent lipid from the donor to the acceptor, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the CETP activity.

General Protocol:

  • Sample Preparation: Plasma or serum samples are diluted with an appropriate assay buffer.

  • Reaction Mixture: A reaction mixture containing the donor and acceptor particles in assay buffer is prepared.

  • Incubation: The diluted plasma samples are added to the reaction mixture and incubated at 37°C.

  • Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 528 nm, respectively.

  • Data Analysis: The CETP activity is calculated from the rate of change in fluorescence and can be expressed as a percentage of a standard or as absolute units.

Lipid Profile Analysis

Standard enzymatic colorimetric assays are typically used for the quantification of total cholesterol, HDL-C, LDL-C, and triglycerides in plasma or serum.

Principle:

  • Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.

  • HDL-C: Non-HDL lipoproteins (LDL, VLDL) are precipitated, and the cholesterol content in the supernatant (HDL fraction) is measured as described for total cholesterol.

  • LDL-C: Can be measured directly using specific reagents or calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.

  • Triglycerides: Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized to produce hydrogen peroxide, which is measured colorimetrically as described above.

Instrumentation: Automated clinical chemistry analyzers are commonly used for these measurements.

Cholesterol Efflux Capacity Assay

The cholesterol efflux capacity of plasma is a measure of the ability of HDL and other acceptors in the plasma to remove cholesterol from cells, typically macrophages.

Principle: Macrophages are first loaded with a labeled form of cholesterol (e.g., radioactive [³H]-cholesterol or fluorescent BODIPY-cholesterol). The cells are then incubated with the test plasma (or apolipoprotein B-depleted plasma to specifically assess HDL-mediated efflux). The amount of labeled cholesterol that is transferred from the cells to the plasma over a defined period is quantified.

General Protocol using J774 Macrophages and BODIPY-Cholesterol:

  • Cell Culture: J774 murine macrophages are cultured in appropriate media.

  • Cholesterol Loading: The cells are incubated with a medium containing BODIPY-cholesterol to label the intracellular cholesterol pools.

  • Equilibration: The cells are washed and incubated in a serum-free medium to allow for the equilibration of the labeled cholesterol.

  • Efflux: The cells are then incubated with the test plasma (typically at a 2% concentration) for a specified time (e.g., 4 hours).

  • Quantification: The medium is collected, and the cells are lysed. The fluorescence in the medium and the cell lysate is measured using a fluorescence plate reader.

  • Calculation: Cholesterol efflux is expressed as the percentage of the fluorescence in the medium relative to the total fluorescence (medium + cell lysate).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of this compound.

cluster_RCT Reverse Cholesterol Transport Pathway cluster_CKD519 Mechanism of this compound Action Peripheral Tissues\n(e.g., Macrophages) Peripheral Tissues (e.g., Macrophages) Free Cholesterol Free Cholesterol Peripheral Tissues\n(e.g., Macrophages)->Free Cholesterol HDL HDL Free Cholesterol->HDL ABCA1/ABCG1 CE-rich HDL CE-rich HDL HDL->CE-rich HDL LCAT ApoB-containing\nLipoproteins (LDL, VLDL) ApoB-containing Lipoproteins (LDL, VLDL) CE-rich HDL->ApoB-containing\nLipoproteins (LDL, VLDL) CETP Liver Liver CE-rich HDL->Liver SR-B1 ApoB-containing\nLipoproteins (LDL, VLDL)->Liver LDL Receptor Bile/Feces Bile/Feces Liver->Bile/Feces Excretion This compound This compound CETP CETP This compound->CETP Inhibition cluster_workflow General Workflow for Assessing this compound Efficacy Preclinical Studies Preclinical Studies Animal Models\n(Hamster, Monkey, Mice) Animal Models (Hamster, Monkey, Mice) Preclinical Studies->Animal Models\n(Hamster, Monkey, Mice) This compound Administration This compound Administration Animal Models\n(Hamster, Monkey, Mice)->this compound Administration Blood Sampling Blood Sampling This compound Administration->Blood Sampling Atherosclerosis Assessment\n(Aortic Lesions) Atherosclerosis Assessment (Aortic Lesions) This compound Administration->Atherosclerosis Assessment\n(Aortic Lesions) Lipid Profile Analysis\n(HDL-C, LDL-C) Lipid Profile Analysis (HDL-C, LDL-C) Blood Sampling->Lipid Profile Analysis\n(HDL-C, LDL-C) Clinical Trials (Phase 1) Clinical Trials (Phase 1) Healthy Volunteers Healthy Volunteers Clinical Trials (Phase 1)->Healthy Volunteers Single Ascending Doses\nof this compound Single Ascending Doses of this compound Healthy Volunteers->Single Ascending Doses\nof this compound Pharmacokinetic\nSampling Pharmacokinetic Sampling Single Ascending Doses\nof this compound->Pharmacokinetic\nSampling Pharmacodynamic\nSampling Pharmacodynamic Sampling Single Ascending Doses\nof this compound->Pharmacodynamic\nSampling CETP Activity Assay CETP Activity Assay Pharmacodynamic\nSampling->CETP Activity Assay

References

Molecular interactions of CKD-519 with CETP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Interactions of CKD-519 with Cholesteryl Ester Transfer Protein (CETP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia.[1][2][3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and CETP. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows. While specific structural data on the this compound-CETP complex is not publicly available, this guide draws upon extensive research on other CETP inhibitors to provide a robust model of interaction.

Introduction to CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[5] This action contributes to the maturation of lipoproteins and plays a significant role in cholesterol metabolism. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and lowering LDL cholesterol (LDL-C) levels, a profile generally associated with a reduced risk of atherosclerotic cardiovascular disease.[5]

Several CETP inhibitors have been developed, including torcetrapib, anacetrapib, evacetrapib, and dalcetrapib.[6] While some of these have been discontinued due to off-target effects or lack of efficacy, their study has provided invaluable insights into the mechanism of CETP inhibition.[6] this compound is a next-generation CETP inhibitor that has demonstrated potent activity and a favorable safety profile in early-phase clinical trials.[1][7]

Quantitative Data on this compound and CETP Interaction

The interaction of this compound with CETP has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative parameters reported in the literature.

ParameterValueSpecies/SystemNotesReference
IC50 2.3 nMHuman SerumIn vitro inhibition of CETP-mediated cholesteryl ester transfer.[1]
IC50 31.4 nMDyslipidemic Hamster ModelEx vivo measurement of CETP inhibitory activity.[1]
IC50 83 nMCynomolgus MonkeyEx vivo measurement of CETP inhibitory activity.[1]
EC50 17.3 ng/mLHealthy Human SubjectsIn vivo relationship between this compound plasma concentration and CETP activity inhibition.[1][8]
Maximal CETP Inhibition 63% - 83%Healthy Human SubjectsObserved at single oral doses ranging from 25 mg to 400 mg.[1][8]

Proposed Molecular Interactions of this compound with CETP

Direct structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-CETP complex are not publicly available. However, based on the known mechanisms of other CETP inhibitors like anacetrapib and torcetrapib, a model for the molecular interaction of this compound with CETP can be proposed.

CETP has a long, hydrophobic tunnel that is believed to be the binding site for neutral lipids (cholesteryl esters and triglycerides). It is highly probable that this compound, like other potent CETP inhibitors, binds within this hydrophobic tunnel. This binding is thought to physically obstruct the passage of lipids, thereby inhibiting their transfer.

The interaction is likely dominated by hydrophobic interactions between the nonpolar regions of this compound and the hydrophobic residues lining the CETP tunnel. Additionally, specific hydrogen bonds and van der Waals forces may contribute to the high-affinity binding and selectivity of the inhibitor.

The binding of the inhibitor may also induce a conformational change in CETP, leading to the formation of a more stable, non-productive complex with HDL. This sequestration of CETP on the surface of HDL further contributes to the inhibition of its lipid transfer activity.

Below is a diagram illustrating the proposed inhibitory mechanism of this compound on CETP.

Proposed Inhibitory Mechanism of this compound on CETP cluster_0 Normal CETP Function cluster_1 CETP Inhibition by this compound HDL HDL CETP CETP HDL->CETP CE CETP->HDL TG VLDL/LDL VLDL/LDL CETP->VLDL/LDL CE VLDL/LDL->CETP TG HDL_i HDL CETP_i CETP CETP_i->HDL_i VLDL/LDL_i VLDL/LDL CETP_i->VLDL/LDL_i This compound This compound This compound->CETP_i Binding label_inhibition Lipid Transfer Blocked

Caption: Proposed mechanism of CETP inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of CETP inhibitors like this compound with CETP.

In Vitro CETP Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP in human serum.

Materials:

  • Human serum pool (as a source of CETP and lipoproteins)

  • Radiolabeled [³H]-cholesteryl oleate donor particles (e.g., reconstituted HDL)

  • Acceptor lipoproteins (e.g., LDL)

  • This compound or other test compounds dissolved in DMSO

  • Scintillation cocktail

  • Phosphate-buffered saline (PBS)

Protocol:

  • Prepare a reaction mixture containing human serum, [³H]-cholesteryl oleate donor particles, and acceptor lipoproteins in PBS.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for lipid transfer.

  • Stop the reaction by adding a precipitation reagent (e.g., heparin/manganese chloride) to selectively precipitate the acceptor lipoproteins (LDL).

  • Centrifuge the samples to pellet the precipitated acceptor lipoproteins.

  • Measure the radioactivity in the supernatant (containing the donor particles) and/or the pellet (containing the acceptor particles) using a scintillation counter.

  • Calculate the percentage of [³H]-cholesteryl oleate transferred from the donor to the acceptor particles.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the in vitro CETP inhibition assay.

Workflow for In Vitro CETP Inhibition Assay Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add this compound Add this compound Prepare Reaction Mixture->Add this compound Incubate Incubate Add this compound->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Precipitate & Centrifuge Precipitate & Centrifuge Stop Reaction->Precipitate & Centrifuge Measure Radioactivity Measure Radioactivity Precipitate & Centrifuge->Measure Radioactivity Calculate Inhibition & IC50 Calculate Inhibition & IC50 Measure Radioactivity->Calculate Inhibition & IC50 End End Calculate Inhibition & IC50->End

Caption: Workflow for a typical in vitro CETP inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to study the real-time binding kinetics between a ligand (this compound) and an analyte (CETP).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human CETP

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Immobilize recombinant human CETP onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface, allowing for association.

  • Follow with an injection of running buffer to monitor the dissociation of the this compound-CETP complex.

  • Regenerate the sensor surface between cycles if necessary.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a highly potent inhibitor of CETP, demonstrating low nanomolar efficacy in vitro and significant CETP inhibition in vivo. While the precise molecular interactions are yet to be fully elucidated through structural studies, the existing data strongly suggest a mechanism involving the binding of this compound within the hydrophobic tunnel of CETP. This interaction physically blocks lipid transfer and may induce conformational changes that further stabilize a non-productive CETP-HDL complex. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CETP inhibitors, which will be crucial for the development of novel therapies for dyslipidemia.

References

Methodological & Application

Application Notes and Protocols for CKD-519 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the cholesteryl ester transfer protein (CETP) inhibitor, CKD-519, in various animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound is a potent and selective inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound raises HDL cholesterol (HDL-C) levels and has the potential to be a therapeutic agent for dyslipidemia and the prevention of atherosclerotic cardiovascular disease. Preclinical studies in various animal models have been crucial in characterizing the pharmacological profile of this compound.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes for this compound in pharmacokinetic and efficacy studies across different animal species.

Table 1: this compound Pharmacokinetic Study Dosages
Animal ModelRoute of AdministrationDosage (mg/kg)Study DurationKey Findings
HamstersIntravenous (IV)0.5[1]Single dosePharmacokinetic profiling[1]
Oral (PO)3, 15, 45[1]Single doseDose-dependent plasma concentrations[1]
RatsIntravenous (IV)0.5[1]Single dosePharmacokinetic profiling[1]
Oral (PO)5, 15, 45[1]Single doseDose-dependent plasma concentrations[1]
MonkeysIntravenous (IV)0.1[1]Single dosePharmacokinetic profiling[1]
Oral (PO)1, 5, 30[1]Single doseDose-dependent plasma concentrations[1]
Table 2: this compound Efficacy Study Dosages in Transgenic Mice
Animal ModelRoute of AdministrationDosage (mg/kg)Study DurationKey Pharmacodynamic Effects
Human CETP/Apolipoprotein AI Transgenic MiceOral (PO)1, 3, 10[2]Two weeks70-86% inhibition of CETP activity; 25-48% increase in HDL-C levels[2]

Experimental Protocols

Pharmacokinetic Studies in Hamsters, Rats, and Monkeys

This protocol is based on the methodology described in preclinical studies of this compound[1].

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for IV and oral administration (e.g., polyethylene glycol 400/water)[3]

  • Male Hamsters, Rats, and Monkeys

  • Standard laboratory animal diet

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for measuring this compound plasma concentrations (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment. House them in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Fasting: Fast the animals overnight before dosing.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound via an appropriate vein (e.g., tail vein for rodents, cephalic vein for monkeys).

    • Oral (PO) Administration: Administer this compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. For hamsters and rats, typical time points include pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

    • For monkeys, a longer sampling schedule is often used, such as pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose[1].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

Efficacy Studies in Human CETP Transgenic Mice

This protocol is a representative methodology synthesized from studies on this compound and other CETP inhibitors in transgenic mouse models[2][4][5].

Objective: To evaluate the in vivo efficacy of this compound on CETP activity and plasma lipid profiles.

Materials:

  • This compound

  • Vehicle for oral administration

  • Male or female human CETP transgenic mice (e.g., expressing human CETP alone or in combination with human apolipoprotein AI or apolipoprotein B100)

  • High-cholesterol or Western-type diet

  • Blood collection supplies

  • Assay kits for measuring CETP activity and plasma lipid profiles (Total Cholesterol, HDL-C, LDL-C, Triglycerides)

Procedure:

  • Animal Model and Diet:

    • Use a transgenic mouse model that expresses human CETP, as wild-type mice do not have CETP activity.

    • Feed the mice a high-cholesterol or Western-type diet for a run-in period (e.g., 4-5 weeks) to induce a pro-atherogenic lipid profile[1].

  • Grouping and Dosing:

    • Randomly assign mice to different treatment groups: vehicle control and this compound at various doses (e.g., 1, 3, and 10 mg/kg/day)[2].

    • Administer this compound or vehicle orally once daily for the duration of the study (e.g., two weeks)[2].

  • Blood Sampling:

    • Collect blood samples from the mice at baseline (before treatment) and at the end of the treatment period.

  • Pharmacodynamic Assessments:

    • CETP Activity Assay: Measure the ex vivo CETP activity in the plasma samples using a commercially available kit.

    • Lipid Profile Analysis: Determine the plasma concentrations of Total Cholesterol, HDL-C, LDL-C, and Triglycerides using standard enzymatic assays.

  • Data Analysis:

    • Calculate the percentage inhibition of CETP activity for each this compound dose group compared to the vehicle control.

    • Determine the percentage change in HDL-C and other lipid parameters for each treatment group compared to baseline and to the vehicle control group.

    • Perform statistical analysis to assess the significance of the observed effects.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

CETP_Inhibition_Pathway cluster_hdl HDL Metabolism cluster_ldl_vldl LDL/VLDL Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP provides CE CE_HDL Cholesteryl Esters CE_HDL->HDL LDL_VLDL LDL/VLDL (Low/Very-Low-Density Lipoprotein) CE_LDL_VLDL Cholesteryl Esters LDL_VLDL->CE_LDL_VLDL CETP->LDL_VLDL transfers CE to CKD519 This compound CKD519->CETP inhibits

Caption: Mechanism of action of this compound as a CETP inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., hCETP Transgenic Mice) Diet Induce Dyslipidemia (High-Cholesterol Diet) Animal_Model->Diet Grouping Randomize into Groups (Vehicle, this compound Doses) Diet->Grouping Administration Daily Oral Administration Grouping->Administration Blood_Sampling Collect Blood Samples (Baseline and Post-treatment) Administration->Blood_Sampling PD_Assays Pharmacodynamic Assays (CETP Activity, Lipid Profile) Blood_Sampling->PD_Assays Data_Analysis Analyze Data and Determine Efficacy PD_Assays->Data_Analysis

Caption: General experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for Testing CKD-519 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound raises levels of high-density lipoprotein cholesterol (HDL-C), a desirable therapeutic effect for the management of dyslipidemia and the reduction of cardiovascular disease risk. These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other CETP inhibitors. The described assays are essential for screening and characterizing the efficacy and cellular effects of such compounds in a preclinical setting.

Mechanism of Action of this compound

This compound functions by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. This action directly leads to an increase in HDL-C levels. The following cell-based assays are designed to quantify the inhibitory effect of this compound on CETP activity and to assess its downstream consequences on cellular cholesterol metabolism. An in vitro study using human plasma demonstrated that this compound has a strong inhibitory activity against CETP with an IC50 of 2.3 nM[1].

Recommended Cell Lines

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a suitable model for studying liver-specific lipid metabolism. While HepG2 cells do not endogenously express high levels of CETP, they can be used in co-culture systems or with conditioned media containing secreted CETP. They are also valuable for assessing the uptake of modified lipoproteins resulting from CETP inhibition.

  • THP-1 (Human Monocytic Cell Line) or J774 (Mouse Macrophage Cell Line): These cells can be differentiated into macrophages and are excellent models for studying cholesterol efflux, a critical step in reverse cholesterol transport that is influenced by HDL functionality.

Key Cell-Based Assays for this compound Activity

Three primary types of cell-based assays are recommended for characterizing the activity of this compound:

  • CETP Activity Assay: To directly measure the inhibition of CETP-mediated lipid transfer.

  • Cholesterol Efflux Assay: To assess the functional impact of modified HDL (resulting from CETP inhibition) on the removal of cholesterol from macrophages.

  • Cholesterol Uptake Assay: To evaluate how changes in lipoprotein composition due to CETP inhibition affect cholesterol uptake by hepatocytes.

CETP Activity Assay (Fluorometric)

This assay directly measures the transfer of a fluorescently labeled lipid between donor and acceptor particles, a process mediated by CETP. The protocol can be adapted for use with conditioned media from CETP-expressing cells or with purified CETP added to cell culture supernatants.

Experimental Protocol

Materials:

  • This compound

  • Fluorometric CETP Activity Assay Kit (e.g., from a commercial supplier)

  • Conditioned medium from CETP-expressing cells (or purified human CETP)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer provided in the kit.

  • Assay Reaction:

    • To each well of the 96-well plate, add the CETP source (conditioned medium or purified protein).

    • Add the test compound (this compound dilutions) or vehicle control to the respective wells.

    • Pre-incubate for a specified time at 37°C to allow the inhibitor to interact with CETP.

    • Initiate the reaction by adding the donor and acceptor molecules from the assay kit.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation
CompoundCETP SourceIC50 (nM)
This compound Human Plasma2.3 [1]
Reference Inhibitor 1e.g., Conditioned MediaValue
Reference Inhibitor 2e.g., Purified ProteinValue

Experimental Workflow: CETP Activity Assay

CETP_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis CKD519 Prepare this compound Dilutions Add_CKD519 Add this compound/Vehicle CKD519->Add_CKD519 CETP_Source Prepare CETP Source (e.g., Conditioned Media) Add_CETP Add CETP Source to Plate CETP_Source->Add_CETP Add_CETP->Add_CKD519 Preincubation Pre-incubate at 37°C Add_CKD519->Preincubation Add_Substrates Add Donor/Acceptor Substrates Preincubation->Add_Substrates Read_Fluorescence Read Fluorescence (Kinetic) Add_Substrates->Read_Fluorescence Calculate_Rate Calculate Reaction Rate Read_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50 Cholesterol_Efflux_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate Macrophages Load_Cholesterol Load with Fluorescent Cholesterol Plate_Cells->Load_Cholesterol Equilibrate Equilibrate Cells Load_Cholesterol->Equilibrate Add_HDL Add Treated HDL to Cells Equilibrate->Add_HDL Prepare_HDL Prepare HDL + CETP with this compound/Vehicle Prepare_HDL->Add_HDL Incubate_Efflux Incubate for Efflux Add_HDL->Incubate_Efflux Collect_Supernatant Collect Supernatant Incubate_Efflux->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_Efflux->Lyse_Cells Measure_Fluorescence Measure Fluorescence (Supernatant & Lysate) Collect_Supernatant->Measure_Fluorescence Lyse_Cells->Measure_Fluorescence Calculate_Efflux Calculate % Efflux Measure_Fluorescence->Calculate_Efflux CETP_Pathway cluster_peripheral Peripheral Tissues (e.g., Macrophage) cluster_plasma Plasma cluster_liver Liver Macrophage Macrophage Foam Cell Free_Cholesterol Free Cholesterol Macrophage->Free_Cholesterol Excess Cholesterol ABCA1 ABCA1 Free_Cholesterol->ABCA1 Pre_beta_HDL Pre-β-HDL ABCA1->Pre_beta_HDL Cholesterol Efflux ApoA1 ApoA-I ApoA1->Pre_beta_HDL accepts cholesterol HDL Mature HDL (Cholesteryl Ester-Rich) Pre_beta_HDL->HDL LCAT Esterification CETP CETP HDL->CETP SRB1 SR-B1 Receptor HDL->SRB1 Selective Uptake of Cholesteryl Esters LDL_VLDL LDL / VLDL (Triglyceride-Rich) LDL_VLDL->CETP CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters CKD519 This compound CKD519->CETP Inhibits Liver Hepatocyte Bile_Acids Bile Acids Liver->Bile_Acids Excretion SRB1->Liver

References

Application Note: Quantification of CKD-519 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of CKD-519, a potent cholesteryl ester transfer protein (CETP) inhibitor, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic and pharmacodynamic studies in a drug development setting. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate determination of this compound concentrations.

Introduction

This compound is a novel CETP inhibitor developed for the treatment of dyslipidemia.[1] By inhibiting CETP, this compound raises high-density lipoprotein cholesterol (HDL-C) and reduces low-density lipoprotein cholesterol (LDL-C), a mechanism with potential for mitigating cardiovascular disease risk.[2][3] Accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetic profile and establishing a dose-response relationship. This document describes a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound or a structural analog.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from authorized vendor)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shiseido Nonospace SI-2 or equivalent)[1]

  • Tandem Mass Spectrometer (e.g., AB SCIEX 4000 QTRAP or equivalent)[1]

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the this compound working solutions to achieve final concentrations ranging from 1.0 ng/mL to 2000 ng/mL.[1][2]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the IS working solution.[1][2]

  • Add 300 µL of acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate for analytical LC-MS.

    • Gradient: Optimize a gradient to ensure separation of this compound and the IS from matrix components.

    • Injection Volume: 3 µL.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor to product ion transitions for both this compound and the IS by infusing the standard solutions into the mass spectrometer.

    • Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

Method Validation Summary

The described analytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

ParameterSpecificationResult
Linearity
Calibration Range1.0 - 2000 ng/mLMeets Requirement[1][2]
Correlation Coefficient (r²)≥ 0.99Meets Requirement
Accuracy & Precision
Intra-day AccuracyWithin ±15% (±20% at LLOQ)Within 93.7% - 113.0%[1][4]
Inter-day AccuracyWithin ±15% (±20% at LLOQ)Within 93.7% - 113.0%[1][4]
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 2.7%[1][4]
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 2.7%[1][4]
Sensitivity
Lower Limit of Quantification (LLOQ)-1.0 ng/mL[1][2]
Selectivity No significant interference at the retention times of this compound and IS.Meets Requirement
Matrix Effect Consistent response in different sources of plasma.To be determined
Recovery Consistent and reproducible extraction efficiency.To be determined
Stability
Freeze-Thaw StabilityStable after multiple freeze-thaw cycles.To be determined
Short-Term StabilityStable at room temperature for a defined period.To be determined
Long-Term StabilityStable when stored at -70°C.[2]To be determined
Stock Solution StabilityStable under defined storage conditions.To be determined

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (Reversed-Phase C18) supernatant->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Figure 1: Experimental workflow for the quantification of this compound in plasma.

G HDL HDL CETP CETP HDL->CETP CE VLDL_LDL VLDL/LDL VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE CKD519 This compound CKD519->CETP Inhibition CE Cholesteryl Esters TG Triglycerides

Figure 2: Signaling pathway of CETP inhibition by this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development of this novel CETP inhibitor. The detailed protocol and validation summary demonstrate the method's suitability for supporting pharmacokinetic and pharmacodynamic assessments.

References

CKD-519: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in lipid metabolism.[1][2][3] By blocking CETP, this compound effectively raises high-density lipoprotein cholesterol (HDL-C) levels, making it a significant compound of interest for dyslipidemia research and the development of novel cardiovascular therapies.[1][4][5] Classified as a Biopharmaceutical Classification System (BCS) Class II compound, this compound possesses high permeability but low aqueous solubility.[4] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, along with its key chemical and pharmacokinetic properties.

Chemical and Physical Properties

A summary of the essential properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC31H34F7NO3[6]
Molecular Weight601.60 g/mol [6]
CAS Number1402796-27-3[2][7]
AppearanceLyophilized solid[7]
Aqueous Solubility< 1.0 μg/mL[6]
Solubility in Organic SolventsFreely soluble in ethyl alcohol[6]
LogP (pH 7.4)>5.0[6]
LogD (pH 7.4)7.4[6]

Stock Solution and Storage

Proper storage and handling of this compound are crucial to maintain its stability and activity.

ParameterRecommendationReference
Storage of Solid CompoundStore lyophilized at -20°C, desiccated. Stable for 36 months.[7]
Stock Solution StorageStore at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
HandlingAliquot stock solutions to avoid multiple freeze-thaw cycles.[7]
In Vivo SolutionsIt is recommended to prepare fresh solutions on the day of use.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For 1 mL of a 10 mM solution, 6.016 mg of this compound is required.

  • Dissolving: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro CETP Inhibition Assay

This protocol outlines a general procedure to determine the in vitro potency of this compound in inhibiting CETP activity in human serum.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human serum

  • CETP activity assay kit (commercially available)

  • Microplate reader

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in an appropriate buffer as specified by the assay kit manufacturer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Assay Preparation: Follow the instructions of the CETP activity assay kit. This typically involves adding human serum (as a source of CETP) and the donor and acceptor lipoprotein particles to the wells of a microplate.

  • Compound Addition: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor, if available).

  • Incubation: Incubate the plate at the recommended temperature and time to allow for the CETP-mediated transfer of cholesteryl esters.

  • Measurement: Measure the signal (e.g., fluorescence) using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CETP activity. The reported IC50 for this compound is 2.3 nM in human serum.[1][3]

Protocol 3: In Vivo Administration in Animal Models

This protocol provides a general guideline for the oral administration of this compound to animal models, such as transgenic mice expressing human CETP.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., a solid dispersion or self-microemulsifying drug delivery system formulation may be necessary due to low aqueous solubility)[4]

  • Oral gavage needles

  • Animal balance

Procedure:

  • Formulation Preparation: Due to its low aqueous solubility, this compound requires a suitable formulation for oral administration to ensure adequate absorption.[4] High-performance formulation strategies like solid dispersions (SD) or self-microemulsifying drug delivery systems (SMEDDS) have been investigated.[4] For early-stage research, formulating this compound in a vehicle like 0.5% methylcellulose or a lipid-based vehicle can be considered. The final formulation should be uniform and stable.

  • Dose Calculation: Calculate the required dose based on the body weight of the animals. Doses of 1, 3, or 10 mg/kg have been used in transgenic mice.[1]

  • Administration: Administer the this compound formulation to the animals via oral gavage. Ensure the volume is appropriate for the size of the animal.

  • Pharmacokinetic and Pharmacodynamic Assessment:

    • Pharmacokinetics: Collect blood samples at various time points post-administration to measure plasma concentrations of this compound. Plasma levels can be quantified using a validated HPLC-MS/MS method.[1]

    • Pharmacodynamics: Measure CETP activity and HDL-C levels in the plasma samples to assess the in vivo efficacy of this compound.[1]

Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound observed in healthy human subjects after a single oral dose.

Pharmacokinetic Parameters of this compound in Healthy Subjects

DoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
25 mg5-6--40-70[1]
50 mg5-6--40-70[1]
100 mg5-6--40-70[1]
200 mg5-6--40-70[1]
400 mg5-6--40-70[1]
Note: Specific Cmax and AUC values are dose-dependent but show a less than proportional increase with dose, suggesting saturation of absorption at higher doses.[1]

Pharmacodynamic Parameters of this compound in Healthy Subjects

DoseMaximum CETP InhibitionTime to Maximum Inhibition (h)Reference
25 mg~62-65%6.3 - 8.3[1]
50 mg~67%6.3 - 8.3[1]
100 mg~78%6.3 - 8.3[1]
200 mg~81%6.3 - 8.3[1]
400 mg~83%6.3 - 8.3[1]
The relationship between this compound plasma concentration and CETP activity is described by a sigmoid Emax model with an EC50 of 17.3 ng/mL.[1][5]

Visualizations

Signaling Pathway of CETP Inhibition by this compound

CETP_Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CKD519 This compound CKD519->CETP in_vitro_workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_compound Add this compound dilutions and controls to plate prep_compound->add_compound setup_assay Set up assay plate with human serum and reagents setup_assay->add_compound incubate Incubate at specified temperature and time add_compound->incubate measure Measure signal with microplate reader incubate->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols for Assessing CETP Inhibition by CKD-519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of Cholesteryl Ester Transfer Protein (CETP) inhibition by CKD-519, a potent and selective CETP inhibitor. The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo evaluation, and a summary of key data.

Introduction to this compound and CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1] By inhibiting CETP, drugs like this compound aim to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a therapeutic strategy for the treatment of dyslipidemia and the reduction of cardiovascular disease risk.[2][3] this compound has demonstrated potent CETP inhibitory activity in both preclinical and clinical studies.[3][4]

Mechanism of Action: CETP and Reverse Cholesterol Transport

CETP plays a crucial role in the reverse cholesterol transport (RCT) pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion. Inhibition of CETP by this compound modulates this pathway, leading to a more atheroprotective lipid profile.

CETP_Pathway cluster_peripheral Peripheral Tissues (e.g., Macrophages) cluster_plasma Plasma cluster_liver Liver Peripheral_Cholesterol Free Cholesterol HDL HDL Peripheral_Cholesterol->HDL ABCA1/ABCG1 LCAT LCAT HDL->LCAT TG_HDL TG in HDL HDL->TG_HDL CE_HDL Cholesteryl Ester (CE) in HDL LCAT->CE_HDL Esterification CETP CETP CE_HDL->CETP CE Transfer SR_B1 SR-B1 Receptor CE_HDL->SR_B1 Selective Uptake CETP->HDL TG Transfer LDL_VLDL LDL/VLDL CETP->LDL_VLDL CE Transfer CE_LDL_VLDL CE in LDL/VLDL LDL_VLDL->CE_LDL_VLDL LDL_R LDL Receptor CE_LDL_VLDL->LDL_R Uptake TG_LDL_VLDL Triglycerides (TG) in LDL/VLDL TG_LDL_VLDL->CETP TG Transfer CKD519 This compound CKD519->CETP Inhibition Bile_Excretion Bile Acid Excretion SR_B1->Bile_Excretion LDL_R->Bile_Excretion

Caption: CETP's role in reverse cholesterol transport and its inhibition by this compound.

Data Presentation

In Vitro and Preclinical Efficacy of this compound
ParameterSpecies/SystemValueReference
IC₅₀ (CETP Inhibition) Human Serum2.3 nM[3]
IC₅₀ (CETP Inhibition) Dyslipidemic Hamster31.4 nM[3]
IC₅₀ (CETP Inhibition) Cynomolgus Monkey83 nM[3]
Max CETP Inhibition Transgenic Mice70-86%[3]
HDL-C Increase Transgenic Mice25-48%[3]
Pharmacodynamics of Single Ascending Doses of this compound in Healthy Volunteers
This compound DoseMaximum CETP Inhibition (%)Time to Max Inhibition (hours)CETP Inhibition at 24h (%)
25 mg 65.48.0-
50 mg 66.96.3-
100 mg 78.38.3-
200 mg 80.77.0-
400 mg 83.07.343

Data adapted from Kim et al., 2016.[3]

Pharmacokinetics of Single Ascending Doses of this compound in Healthy Volunteers
This compound DoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)t₁/₂ (hours)
25 mg 100.3 ± 27.95.0 (4.0-8.0)2154.9 ± 535.439.6 ± 11.2
50 mg 134.8 ± 39.56.0 (4.0-8.0)3373.1 ± 1039.549.3 ± 13.5
100 mg 219.8 ± 56.66.0 (4.0-8.0)5863.3 ± 1530.655.4 ± 11.0
200 mg 277.8 ± 81.35.0 (4.0-8.0)7899.7 ± 2049.560.1 ± 14.7
400 mg 338.5 ± 109.96.0 (4.0-8.0)10580.8 ± 3073.470.4 ± 18.0

Data are presented as mean ± standard deviation, except for Tmax which is median (range). Adapted from Kim et al., 2016.[3]

Experimental Protocols

In Vitro CETP Inhibition Assay

This protocol is based on the use of a commercially available fluorescent CETP activity assay kit, similar to the one used in the clinical evaluation of this compound.

InVitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - CETP Assay Buffer - Donor Molecule - Acceptor Molecule - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well, black): - Add plasma/serum samples - Add this compound or vehicle Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrates Add Donor and Acceptor Molecules Pre_incubation->Add_Substrates Incubation Incubate at 37°C for 1-3 hours Add_Substrates->Incubation Read_Fluorescence Read Fluorescence (Ex: 465 nm, Em: 535 nm) Incubation->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro CETP inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO) and then in CETP assay buffer.

    • Thaw the CETP activity assay kit components (donor molecule, acceptor molecule, and assay buffer) on ice.

  • Assay Procedure:

    • Pipette 2-10 µL of plasma or serum sample into the wells of a black 96-well microplate.

    • Add this compound dilutions or vehicle control to the respective wells.

    • Add CETP assay buffer to a final volume of approximately 190 µL.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 5 µL of the donor molecule and 5 µL of the acceptor molecule to each well.

    • Incubate the plate at 37°C for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~535 nm.

    • Calculate the percent CETP inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Assessment in Human CETP Transgenic Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a relevant animal model.

InVivo_Workflow Start Start Animal_Acclimation Acclimate Human CETP Transgenic Mice Start->Animal_Acclimation Group_Assignment Randomly Assign to Treatment Groups (Vehicle, this compound doses) Animal_Acclimation->Group_Assignment Dosing Administer this compound or Vehicle (e.g., oral gavage) Group_Assignment->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma and Store at -80°C Blood_Sampling->Plasma_Separation Analysis Analyze Plasma for: - CETP Activity - Lipid Profile (HDL-C, LDL-C) - this compound Concentration Plasma_Separation->Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of this compound in transgenic mice.

Protocol:

  • Animals:

    • Use human CETP transgenic mice.

    • Acclimate animals to the facility for at least one week prior to the experiment.

  • Dosing:

    • Prepare a formulation of this compound suitable for oral administration (e.g., suspension in 0.5% methylcellulose).

    • Administer this compound or vehicle control by oral gavage at desired dose levels (e.g., 1, 3, 10 mg/kg).[3]

  • Blood Sampling:

    • Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Measure CETP activity in plasma using the in vitro assay described in section 4.1.

    • Determine plasma concentrations of HDL-C, LDL-C, total cholesterol, and triglycerides using commercially available enzymatic kits.

    • Quantify plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Analyze the time course of CETP inhibition and changes in lipid profiles.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.

Clinical Assessment in Healthy Volunteers (Phase I Study Design)

This section provides a summary of the protocol for a single ascending dose study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects. For complete details, refer to the clinical trial registration NCT02156544.

Study Design:

  • Randomized, double-blind, placebo-controlled, single ascending dose study.

  • Cohorts of healthy volunteers receive a single oral dose of this compound (e.g., 25, 50, 100, 200, 400 mg) or placebo.[3]

Assessments:

  • Safety and Tolerability: Monitor adverse events, vital signs, ECGs, and clinical laboratory tests.

  • Pharmacokinetics: Collect serial blood samples over a specified period (e.g., up to 168 hours post-dose) to determine plasma concentrations of this compound.[3]

  • Pharmacodynamics: Collect blood samples at various time points to measure ex vivo CETP activity and lipid profiles (HDL-C, LDL-C, etc.).[3]

Analytical Methods:

  • This compound Plasma Concentration: Validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • CETP Activity: Fluorescent assay kit (e.g., Roar Biomedical RB-EVAK).

  • Lipid Profile: Standard enzymatic assays.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical and early clinical assessment of the CETP inhibitor this compound. The described in vitro and in vivo methods are essential for characterizing the potency, efficacy, and pharmacokinetic/pharmacodynamic profile of this compound. These assessments are critical for guiding further drug development and understanding the therapeutic potential of this compound in managing dyslipidemia.

References

Application of CKD-519 in Cardiovascular Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid metabolism.[1][2] By inhibiting CETP, this compound effectively raises High-Density Lipoprotein cholesterol (HDL-c) levels and reduces Low-Density Lipoprotein cholesterol (LDL-c), positioning it as a promising therapeutic agent for the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.[1][2] Preclinical and early clinical studies have demonstrated its efficacy and a favorable safety profile, making it a subject of significant interest in cardiovascular research.[1][3]

This document provides detailed application notes and protocols for the use of this compound in relevant cardiovascular disease models, along with a summary of key quantitative data and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the activity of CETP. CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides (TG).[1][2] Inhibition of this process leads to an accumulation of cholesterol in HDL particles, thereby increasing circulating HDL-c levels, and a decrease in the cholesterol content of LDL particles. The elevation of HDL-c is believed to enhance reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues, including atherosclerotic plaques, and transports it to the liver for excretion.

Signaling Pathway of CETP Inhibition by this compound

cluster_hdl HDL Metabolism cluster_ldl LDL/VLDL Metabolism HDL HDL HDL_CE CE-rich HDL HDL->HDL_CE LCAT CETP CETP HDL_CE->CETP LDL_VLDL LDL/VLDL LDL_VLDL_CE CE-rich LDL/VLDL CETP->LDL_VLDL CE/TG Exchange CKD519 This compound CKD519->CETP

Caption: Mechanism of this compound via CETP inhibition.

Data Presentation

In Vitro and Preclinical Efficacy of this compound
ParameterSpecies/SystemValue/EffectReference
In Vitro CETP Inhibition Human PlasmaIC50 = 2.3 nM[1][2]
HDL-c Elevation Dyslipidemic Hamster30-70% increase[1][2]
Cynomolgus Monkey30-70% increase[1][2]
hCETP/Apo-AI Transgenic Mice30-70% increase[1][2]
Atherosclerotic Lesion Reduction Diet-Induced Atherosclerosis Rabbit ModelSignificant reduction in aortic lipid deposition at 10, 30, and 60 mg/kg (p.o., 12 weeks)[1][2]
Blood Pressure Normal Sprague Dawley RatsNo alteration in blood pressure or plasma aldosterone and corticosterone levels (5 mg/kg, i.v.)[1]
Aldosterone/Cortisol Synthesis Human Adrenal Cortical Carcinoma (H295R) CellsNo increase in aldosterone and cortisol; no induction of CYP11B1 and CYP11B2 up to 10 µM[1]
Pharmacokinetics and Pharmacodynamics of Single Ascending Doses of this compound in Healthy Human Subjects
DoseN (this compound/Placebo)Cmax (ng/mL)Tmax (hr)t1/2 (hr)AUCinf (ng·hr/mL)Maximum CETP Inhibition (%)
25 mg 6/245.1 ± 13.95.0 (4.0-8.0)40.0 ± 11.11484.2 ± 387.862.1 ± 10.4
50 mg 6/280.1 ± 27.86.0 (4.0-8.0)48.9 ± 12.53218.1 ± 971.066.9 ± 5.9
100 mg 6/2129.7 ± 45.16.0 (4.0-24.0)59.5 ± 14.86116.3 ± 1891.178.3 ± 4.5
200 mg 6/2194.2 ± 81.76.0 (4.0-8.0)69.8 ± 20.710839.8 ± 4567.880.7 ± 4.2
400 mg 6/2250.0 ± 101.96.0 (4.0-8.0)68.1 ± 19.915468.9 ± 6981.883.0 ± 3.8

*Data are presented as mean ± standard deviation, except for Tmax which is median (range). Data sourced from a randomized, double-blinded, placebo-controlled, single ascending dose study in healthy adult subjects.[3]

Experimental Protocols

Diet-Induced Atherosclerosis Model in Rabbits

This protocol outlines the induction of atherosclerosis in rabbits through a high-cholesterol diet and subsequent treatment with this compound to evaluate its anti-atherosclerotic effects.

1. Animals and Housing:

  • Species: New Zealand White rabbits.

  • Sex: Male.

  • Weight: 2.5-3.0 kg at the start of the study.

  • Housing: Housed individually in stainless steel cages under a 12-hour light/dark cycle with controlled temperature and humidity.

  • Acclimation: Acclimatize animals for at least one week before the start of the experiment.

2. Diet and Atherosclerosis Induction:

  • Control Diet: Standard rabbit chow.

  • Atherogenic Diet: Standard rabbit chow supplemented with 1% cholesterol and 4-6% peanut oil. To prepare, dissolve cholesterol in a minimal amount of a suitable solvent (e.g., chloroform or ether), mix thoroughly with the chow, and allow the solvent to evaporate completely in a fume hood.

  • Induction Period: Feed the atherogenic diet ad libitum for a period of 4 weeks to establish hypercholesterolemia and initial atherosclerotic lesions.

3. Experimental Groups and this compound Administration:

  • Group 1: Normal Control: Fed standard chow for the entire study duration (16 weeks).

  • Group 2: Atherogenic Control: Fed atherogenic diet for 4 weeks, then switched to standard chow with vehicle administration for the remaining 12 weeks.

  • Group 3-5: this compound Treatment Groups: Fed atherogenic diet for 4 weeks, then switched to standard chow and treated with this compound at three different dose levels (e.g., 10, 30, and 60 mg/kg/day) for 12 weeks.

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Administer this compound or vehicle orally via gavage once daily.

4. Monitoring and Sample Collection:

  • Body Weight and Food Consumption: Monitor weekly.

  • Blood Sampling: Collect blood samples from the marginal ear vein at baseline, after the 4-week induction period, and at regular intervals during the treatment period. Collect a final blood sample at sacrifice.

  • Lipid Profile Analysis: Centrifuge blood to obtain plasma and analyze for total cholesterol, HDL-c, LDL-c, and triglycerides using standard enzymatic kits.

5. Endpoint Analysis (at 16 weeks):

  • Euthanasia and Tissue Collection: Euthanize rabbits with an overdose of pentobarbital. Perfuse the vascular system with saline followed by 10% neutral buffered formalin. Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.

  • Atherosclerotic Lesion Analysis (En face):

    • Clean the aorta of adventitial fat.

    • Open the aorta longitudinally.

    • Stain with Oil Red O to visualize lipid-rich lesions.

    • Capture digital images of the intimal surface.

    • Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Histological Analysis:

    • Take cross-sections from specific regions of the aorta (e.g., aortic arch, thoracic aorta).

    • Embed in paraffin and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess plaque morphology and cellular composition.

    • Perform Masson's trichrome staining to visualize collagen content.

    • Perform immunohistochemistry for markers of macrophages (e.g., RAM-11) and smooth muscle cells (e.g., α-actin).

Experimental Workflow for Rabbit Atherosclerosis Study

cluster_prep Preparation cluster_induction Atherosclerosis Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Blood Sample) acclimatization->baseline diet Atherogenic Diet Feeding (1% Cholesterol, 4 weeks) baseline->diet grouping Randomization into Groups (Control, Vehicle, this compound Doses) diet->grouping treatment Daily Oral Gavage (Vehicle or this compound, 12 weeks) grouping->treatment monitoring Regular Monitoring (Body Weight, Blood Samples) treatment->monitoring sacrifice Euthanasia and Aorta Collection monitoring->sacrifice en_face En face Lesion Staining (Oil Red O) sacrifice->en_face histology Histological Analysis (H&E, Trichrome, IHC) sacrifice->histology

Caption: Workflow for the diet-induced rabbit atherosclerosis model.

Other Relevant Cardiovascular Disease Models

While the diet-induced rabbit model is a cornerstone for atherosclerosis research with CETP inhibitors, other models have also been instrumental in evaluating the efficacy of this compound.

  • Dyslipidemic Hamster Model: Hamsters naturally express CETP and develop hyperlipidemia on a high-fat diet, making them a suitable small animal model for initial efficacy screening.

  • Cynomolgus Monkey Model: As non-human primates, their lipid metabolism is very similar to humans. This model is valuable for confirming efficacy and for pharmacokinetic/pharmacodynamic (PK/PD) studies before moving to human trials.

  • Human CETP/Apo-AI Transgenic Mouse Model: Mice do not naturally express CETP. Transgenic mice expressing human CETP and apolipoprotein A-I provide a useful tool to study the effects of CETP inhibitors in a murine background, allowing for the use of other genetic modifications to explore disease mechanisms.

The experimental design for these models generally follows a similar pattern of inducing a dyslipidemic state, followed by treatment with this compound and subsequent analysis of lipid profiles and, where applicable, atherosclerotic endpoints.

Conclusion

This compound is a promising CETP inhibitor with demonstrated efficacy in raising HDL-c and reducing atherosclerotic lesion development in various preclinical models of cardiovascular disease. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development, facilitating further investigation into the therapeutic potential of this compound. The robust preclinical data, coupled with a favorable safety profile in early human studies, supports its continued development as a potential therapy for atherosclerotic cardiovascular disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CKD-519 Low Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of CKD-519, a potent cholesteryl ester transfer protein (CETP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a selective and potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), being developed for the treatment of dyslipidemia.[1] It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[1] The low solubility of this compound (less than 1.0 µg/mL in aqueous solutions) can limit its dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and variable bioavailability, especially at higher doses.[2]

Q2: What are the primary formulation strategies to enhance the aqueous solubility of this compound?

A2: Two primary advanced formulation strategies have been successfully employed to improve the dissolution and oral absorption of this compound:

  • Solid Dispersions (SD): This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level. This can enhance the dissolution rate by reducing the particle size of the drug to a molecular level and improving its wettability.[3][4]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, a surfactant, and a co-surfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][5] This pre-dissolved state of the drug in the formulation can bypass the dissolution step, leading to improved absorption.[5]

Q3: Which excipients have been found to be effective for this compound solid dispersions?

A3: For solid dispersions of this compound, a combination of a solubilizing agent and a polymer has proven effective. Specifically, Poloxamer 407 has been identified as a suitable solubilizing agent, and Eudragit E PO as a suitable polymer. Microcrystalline cellulose and mannitol can be used as carriers in the formulation.[1]

Q4: How do Solid Dispersions and SMEDDS compare in terms of enhancing this compound bioavailability?

A4: Preclinical studies in monkeys have indicated that solid dispersion tablets of this compound exhibited better absorption in a dose-dependent manner compared to SMEDDS formulations.[1] However, the optimal formulation strategy can be influenced by the specific dosage requirements and other pharmacokinetic considerations.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution(s)
Low and variable in vitro dissolution of pure this compound powder. Inherent low aqueous solubility of the crystalline drug.Implement solubility enhancement techniques such as preparing a solid dispersion or a SMEDDS formulation.
Precipitation of this compound from a supersaturated solution during dissolution testing. The concentration of the dissolved drug exceeds its equilibrium solubility, leading to crystallization.In solid dispersion formulations, incorporate a precipitation inhibitor (e.g., a suitable polymer like HPMC or Eudragit series) to maintain a supersaturated state. For SMEDDS, optimize the ratio of oil, surfactant, and co-surfactant to ensure the drug remains solubilized upon dispersion.
Inconsistent results in dissolution profiles between batches of solid dispersions. Variability in the solid-state properties (e.g., degree of crystallinity vs. amorphous content) of the prepared solid dispersion.Ensure consistent and controlled manufacturing process parameters, such as solvent evaporation rate or cooling rate in the fusion method. Characterize the solid state of each batch using techniques like PXRD and DSC.
Phase separation or drug precipitation in SMEDDS formulation upon storage. The formulation is thermodynamically unstable.Re-evaluate the pseudo-ternary phase diagram to select a more stable formulation region. Assess the compatibility of this compound with the chosen oil, surfactant, and co-surfactant.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Media

MediumSolubility
Deionized Water< 1.0 µg/mL[2]
Ethyl AlcoholFreely Soluble[2]

Table 2: Representative In Vitro Dissolution Profile Comparison

The following data is a representative profile based on typical performance of BCS Class II drugs with these formulation technologies and is for illustrative purposes.

Time (minutes)Pure this compound (% Dissolved)This compound Solid Dispersion (% Dissolved)This compound SMEDDS (% Dissolved)
5< 540 - 6060 - 80
15< 1070 - 8585 - 95
30< 15> 85> 95
60< 20> 90> 95

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline based on common practices for preparing solid dispersions with the specified excipients.

  • Materials:

    • This compound

    • Poloxamer 407 (Solubilizing agent)

    • Eudragit E PO (Polymer)

    • Suitable volatile solvent (e.g., a mixture of dichloromethane and methanol)

  • Procedure:

    • Accurately weigh this compound, Poloxamer 407, and Eudragit E PO in the desired ratio (e.g., 1:2:2 w/w/w).

    • Dissolve all three components in a minimal amount of the volatile solvent mixture in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible (e.g., 40°C) to minimize thermal degradation.

    • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and gently pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator to protect it from moisture.

2. Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the general steps for developing a SMEDDS formulation.

  • Materials:

    • This compound

    • Oil (e.g., Peceol)

    • Surfactant (e.g., Cremophor RH60)

    • Co-surfactant (e.g., Transcutol HP)

  • Procedure:

    • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity for the drug.

    • Construction of Pseudo-Ternary Phase Diagram:

      • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., from 9:1 to 1:9).

      • For each mixture, titrate with water dropwise under constant stirring.

      • Observe the mixture for transparency and the formation of a microemulsion.

      • Plot the results on a ternary phase diagram to identify the microemulsion region.

    • Preparation of this compound SMEDDS:

      • Select a ratio of oil, surfactant, and co-surfactant from the stable microemulsion region of the phase diagram.

      • Accurately weigh the selected components into a glass vial.

      • Add the pre-weighed this compound to the mixture.

      • Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.

      • Store the resulting liquid SMEDDS in a sealed container at room temperature.

Visualizations

experimental_workflow Experimental Workflow for Overcoming this compound Solubility Issues cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_analysis Data Analysis & Comparison cluster_outcome Desired Outcome start This compound (Low Solubility) sd Solid Dispersion (SD) start->sd Disperse in hydrophilic carrier smedds SMEDDS start->smedds Dissolve in oil/surfactant mixture solubility Solubility Assessment start->solubility dissolution Dissolution Testing sd->dissolution smedds->dissolution compare Compare Dissolution Profiles dissolution->compare outcome Enhanced Bioavailability compare->outcome

Caption: Workflow for developing and evaluating formulations to improve this compound solubility.

cetp_pathway Mechanism of Action of this compound (CETP Inhibition) cluster_lipoproteins Lipoproteins hdl HDL (High-Density Lipoprotein) cetp CETP (Cholesteryl Ester Transfer Protein) hdl->cetp ldl_vldl LDL / VLDL (Low/Very-Low Density Lipoprotein) ldl_vldl->cetp cetp->hdl cetp->ldl_vldl increase_hdl Increased HDL-C ckd519 This compound ckd519->cetp Inhibits

Caption: this compound inhibits CETP, preventing the transfer of cholesteryl esters from HDL.

References

Technical Support Center: CKD-519 Formulation Development for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on the formulation of CKD-519 to improve its oral bioavailability. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] This classification underscores the critical need for advanced formulation strategies to enhance its dissolution and subsequent absorption.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound challenging?

A1: this compound's poor aqueous solubility is the primary factor limiting its oral bioavailability. As a BCS Class II compound, its absorption is dissolution rate-limited.[1] Studies have shown that while the exposure of this compound increases with the dose, the increase is not proportional, indicating saturable absorption at higher doses.[2][3] This is further evidenced by the decrease in dose-normalized Cmax and AUC as the dose increases.[2][3][4]

Q2: What formulation strategies have been explored for this compound?

A2: To address the solubility challenge, high-performance formulation strategies such as solid dispersions (SD) and self-microemulsifying drug delivery systems (SMEDDS) have been investigated for this compound.[1] Preclinical studies in monkeys indicated that solid dispersion tablets demonstrated better absorption compared to SMEDDS in a dose-dependent manner.[1]

Q3: What components were used in the development of the this compound solid dispersion formulation?

A3: The development of a solid dispersion formulation for this compound involved the use of Poloxamer 407 as a solubilizing agent and Eudragit E PO as a polymer. Microcrystalline cellulose and mannitol were used as carriers in the preparation of the solid dispersion granules.[1]

Q4: How was the solid dispersion of this compound manufactured?

A4: The solid dispersion granules of this compound were prepared using a fluid bed granulator.[1] This "one-pot" method combines mixing, granulation, and drying in a single piece of equipment, which is efficient and suitable for heat-sensitive drugs.[5]

Troubleshooting Guides

Issue: Inconsistent or low in vitro dissolution profiles for our this compound solid dispersion formulation.

  • Potential Cause 1: Inappropriate polymer or carrier selection.

    • Troubleshooting Step: Screen different polymers and carriers. For this compound, Poloxamer 407 and Eudragit E PO were found to be effective.[1] The ratio of the drug to the polymer is also a critical factor that should be optimized.

  • Potential Cause 2: Non-amorphous state of the drug in the dispersion.

    • Troubleshooting Step: Confirm the amorphous nature of this compound in the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). The manufacturing process, such as the solvent evaporation rate in fluid bed granulation, can influence the final physical state.

  • Potential Cause 3: Inadequate dissolution test parameters.

    • Troubleshooting Step: Ensure the dissolution method is discriminating enough. For poorly soluble compounds, the use of a surfactant in the dissolution medium might be necessary, but its concentration should be carefully selected to avoid masking formulation differences.[6] Non-sink conditions can also be a predictive tool for solid dispersions that lead to supersaturation.[6]

Issue: High variability in plasma concentrations in preclinical animal studies.

  • Potential Cause 1: Food effects.

    • Troubleshooting Step: Standardize the feeding conditions for the animals. Fasting animals overnight before dosing is a common practice to minimize variability.

  • Potential Cause 2: Formulation-dependent absorption.

    • Troubleshooting Step: The choice of formulation can significantly impact absorption. For this compound, solid dispersions have shown more consistent results than other formulations in preclinical models.[1]

  • Potential Cause 3: Species-specific metabolism.

    • Troubleshooting Step: Be aware of potential differences in first-pass metabolism between animal models and humans. In situ intestinal perfusion studies in animal models, such as cynomolgus monkeys, can help to evaluate intestinal permeability and metabolism.[7]

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in healthy subjects after single oral ascending doses. The data illustrates the non-linear increase in exposure with increasing doses.

Dose (mg)Cmax (ng/mL)AUCinf (ng·h/mL)Dose-Normalized Cmax (ng/mL per mg)Dose-Normalized AUCinf (ng·h/mL per mg)
2549.8 ± 16.52378.1 ± 787.51.9995.12
5085.1 ± 31.14238.4 ± 1475.91.7084.77
100134.2 ± 38.27278.3 ± 2140.71.3472.78
200189.5 ± 72.511438.7 ± 4287.10.9557.19
400258.7 ± 110.116345.2 ± 6814.90.6540.86

Data adapted from a single ascending dose study in healthy subjects. Values are presented as mean ± standard deviation.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Fluid Bed Granulation
  • Solution Preparation:

    • Dissolve this compound, Poloxamer 407, and Eudragit E PO in a suitable solvent system (e.g., a mixture of ethanol and water) to form a clear solution.

  • Dry Mixing:

    • Load the carriers, microcrystalline cellulose and mannitol, into the fluid bed granulator.

    • Fluidize the carriers with hot air to ensure uniform mixing and preheating.

  • Spraying:

    • Spray the drug-polymer solution onto the fluidized carrier particles. The spray rate and atomization pressure should be optimized to ensure uniform coating and granule growth.

  • Drying:

    • After the spraying is complete, continue to fluidize the granules with hot air to evaporate the solvent to the desired residual level.

  • Sieving:

    • Pass the dried granules through a sieve to obtain a uniform particle size distribution.

Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersion Tablets
  • Apparatus:

    • USP Apparatus 2 (Paddle Apparatus).[8]

  • Dissolution Medium:

    • 900 mL of a suitable buffer, e.g., 0.1 N HCl or phosphate buffer pH 6.8, potentially containing a low concentration of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions. The medium should be deaerated.

  • Test Parameters:

    • Temperature: 37 ± 0.5 °C.[6]

    • Paddle Speed: 50 or 75 RPM.[9]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Start the paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

Protocol 3: Oral Bioavailability Study of this compound Formulations in Monkeys
  • Animal Model:

    • Cynomolgus monkeys are a relevant model for studying the oral absorption of drugs.[7]

  • Dosing and Formulation:

    • Fast the animals overnight prior to dosing.

    • Administer the this compound formulation (e.g., solid dispersion tablet or SMEDDS) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from a suitable vein (e.g., femoral vein) at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizations

formulation_development_workflow cluster_preformulation Pre-formulation & Characterization cluster_formulation Formulation Development cluster_manufacturing Manufacturing Process cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Optimization char Physicochemical Characterization (Solubility, Permeability, pKa, LogP) bcs BCS Classification (BCS Class II: Low Solubility, High Permeability) char->bcs Determine sd Solid Dispersion (SD) - Polymer/Carrier Screening - Drug:Polymer Ratio Optimization bcs->sd Inform Strategy smedds SMEDDS - Oil, Surfactant, Co-surfactant Screening - Ternary Phase Diagram bcs->smedds Inform Strategy fbg Fluid Bed Granulation (for SD) - Solution Preparation - Spraying & Drying sd->fbg Manufacture emuls Emulsification (for SMEDDS) smedds->emuls Manufacture dissolution In Vitro Dissolution Testing (USP Apparatus 2) fbg->dissolution Test emuls->dissolution Test pk_study In Vivo Pharmacokinetic Study (Monkey Model) dissolution->pk_study Select Lead Formulation pk_params Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) pk_study->pk_params Analyze Data form_opt Formulation Optimization pk_params->form_opt Feedback for Optimization form_opt->sd

Caption: Workflow for this compound formulation development to enhance bioavailability.

troubleshooting_dissolution cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent/Low In Vitro Dissolution cause1 Inappropriate Polymer/ Carrier Selection issue->cause1 cause2 Non-Amorphous Drug State issue->cause2 cause3 Inadequate Test Parameters issue->cause3 sol1 Screen different polymers/carriers and optimize drug:polymer ratio. cause1->sol1 sol2 Confirm amorphous state using XRPD/DSC. Optimize manufacturing process. cause2->sol2 sol3 Ensure discriminating method. Consider surfactant or non-sink conditions. cause3->sol3

Caption: Troubleshooting guide for in vitro dissolution issues with this compound.

References

CKD-519 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of CKD-519, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A preclinical study has stated that this compound has no off-target effects[1]. The primary safety concern for the CETP inhibitor class was an increase in blood pressure, an off-target effect observed with the compound torcetrapib. However, a clinical study in healthy subjects demonstrated that single doses of this compound up to 400 mg were well-tolerated and did not produce any clinically significant effects on blood pressure[2][3][4].

While no specific off-target molecular interactions have been identified for this compound, a single ascending dose study in healthy volunteers reported a total of 11 mild to moderate adverse events. These events were not detailed in the publication but were reported to have resolved without complications[3][4]. Researchers should remain vigilant for any unexpected biological effects in their experimental systems.

Q2: How does the off-target profile of this compound compare to other CETP inhibitors like torcetrapib?

The off-target profile of this compound appears favorable compared to the first-generation CETP inhibitor, torcetrapib. Torcetrapib was found to cause an increase in blood pressure due to an off-target effect on the adrenal glands, leading to increased production of aldosterone and corticosterone[2][3][5][6]. This effect was independent of its CETP inhibition activity[2][5][6]. In contrast, clinical data for this compound shows no significant impact on blood pressure[2][3][4].

Q3: We are observing an unexpected phenotype in our in vitro/in vivo experiments with this compound. How can we begin to investigate if this is an off-target effect?

If you observe an unexpected phenotype, a systematic approach is recommended to determine the likelihood of an off-target effect. The following workflow can guide your investigation.

G cluster_0 Troubleshooting Unexpected Phenotypes A Unexpected Phenotype Observed B Confirm On-Target CETP Inhibition (e.g., measure CETP activity, HDL-C levels) A->B C Dose-Response Relationship? (Test a range of this compound concentrations) B->C D Is the effect observed with other POTENT but structurally different CETP inhibitors? C->D E Hypothesize Potential Off-Target Pathways (Literature search, pathway analysis) D->E No G Likely On-Target Effect (Potentially novel biology of CETP) D->G Yes F Test Hypothesis (e.g., receptor binding assays, kinase profiling, measure relevant biomarkers) E->F H Likely Off-Target Effect (Specific to this compound structure) F->H Hypothesis Confirmed I Indeterminate / Complex Effect F->I Hypothesis Not Confirmed

A flowchart for troubleshooting unexpected experimental outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the safety and activity of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (CETP Inhibition)2.3 nMHuman Serum[7]
EC50 (CETP Activity)17.3 ng/mLHealthy Human Subjects[3]

Table 2: Summary of Adverse Events in a Single Ascending Dose Study of this compound in Healthy Volunteers

Dose GroupNumber of SubjectsTotal Adverse EventsSeverityRelationship to Drug
Placebo10Not SpecifiedMild to ModerateNot Specified
25 mg this compound611 (total across all this compound groups)Mild to ModerateNot Specified
50 mg this compound6Mild to ModerateNot Specified
100 mg this compound6Mild to ModerateNot Specified
200 mg this compound6Mild to ModerateNot Specified
400 mg this compound6Mild to ModerateNot Specified
Note: The publication states a total of 11 adverse events were observed across all subjects receiving this compound, but does not break them down by dose group. All AEs were reported as mild or moderate and resolved without complications.[3][4]

Key Experimental Protocols

Protocol 1: Assessment of Safety and Tolerability in a First-in-Human, Single Ascending Dose Study

This protocol is summarized from the clinical trial conducted to assess the safety of this compound in healthy adult subjects[3][4].

  • Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.

  • Subjects: Healthy adult male volunteers.

  • Dose Groups: 25 mg, 50 mg, 100 mg, 200 mg, and 400 mg of this compound, or placebo. Each group consisted of 8 subjects (6 active, 2 placebo).

  • Safety Assessments:

    • Vital Signs: Blood pressure and pulse rate were measured at pre-dose and at specified time points post-dose.

    • Electrocardiogram (ECG): 12-lead ECGs were performed at pre-dose and at specified time points post-dose.

    • Clinical Laboratory Tests: Hematology, blood chemistry, and urinalysis were conducted at pre-dose and 72 hours post-dose.

    • Adverse Event Monitoring: Subjects were monitored for adverse events throughout the study. The investigator assessed the intensity and relationship of any adverse event to the study drug.

Signaling Pathways and Mechanisms

The primary off-target concern for early CETP inhibitors was the unintended activation of the mineralocorticoid pathway, leading to hypertension. The diagram below illustrates the mechanism of this off-target effect as observed with torcetrapib, and contrasts it with the intended on-target pathway.

G cluster_0 On-Target Pathway (CETP Inhibition) cluster_1 Off-Target Pathway (Observed with Torcetrapib) cluster_2 This compound Safety Profile CKD519_on This compound CETP_inhibition Inhibition CKD519_on->CETP_inhibition CETP CETP HDL HDL-C CETP->HDL Decreases LDL LDL-C CETP->LDL Increases CETP_inhibition->CETP Torcetrapib Torcetrapib AdrenalGland Adrenal Gland Torcetrapib->AdrenalGland Stimulates Aldosterone Aldosterone Production AdrenalGland->Aldosterone BloodPressure Increased Blood Pressure Aldosterone->BloodPressure CKD519_off This compound NoEffect No Significant Effect on Blood Pressure CKD519_off->NoEffect

On-target vs. off-target pathways of CETP inhibitors.

References

Troubleshooting inconsistent results in CKD-519 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CKD-519. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4][5] By inhibiting CETP, this compound effectively blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C).[6][7]

Q2: What are the known in vitro and in vivo IC50 values for this compound?

This compound has demonstrated potent inhibitory activity against CETP in various models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Model SystemIC50 ValueReference
Human Plasma (in vitro)2.3 nM[1][2]
Dyslipidemic Hamster (in vivo)31.4 nM[1][3]
Cynomolgus Monkey (in vivo)83 nM[1][3]

Q3: What are the solubility characteristics of this compound?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[8] Its poor solubility in aqueous solutions can present challenges in experimental design.[1][9] To address this, formulation strategies such as solid dispersions and self-microemulsifying drug delivery systems (SMEDDS) have been developed to improve its dissolution rate for in vivo studies.[8] For in vitro experiments, it is crucial to use an appropriate solvent, such as DMSO, and to be aware of potential precipitation when diluting into aqueous buffers.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am observing high variability between replicate wells in my cell-based assay when treating with this compound. What could be the cause?

  • Answer: High variability with this compound in cell-based assays can often be attributed to its low aqueous solubility.[8] When a concentrated stock solution (e.g., in DMSO) is diluted into aqueous cell culture media, the compound may precipitate, leading to inconsistent concentrations across wells.

    Troubleshooting Steps:

    • Optimize Solubilization: Ensure the stock solution is fully dissolved before further dilution. Gentle warming or sonication of the stock solution might be necessary.

    • Pre-dilution Strategy: Perform serial dilutions in a solvent compatible with your assay before the final dilution into the aqueous medium.

    • Vortexing during Dilution: Vortex the tube or plate vigorously immediately after adding this compound to the aqueous medium to ensure rapid and uniform dispersion.

    • Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted solution for any signs of precipitation.

    • Carrier Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells, including vehicle controls, and ensure it is at a level non-toxic to your cells.

Issue 2: Lower than expected activity in in vitro CETP inhibition assays.

  • Question: The inhibitory activity of this compound in my in vitro CETP assay is lower than the reported IC50 values. Why might this be happening?

  • Answer: Discrepancies in in vitro activity can arise from several factors, including the high plasma protein binding of this compound and assay-specific conditions.

    Troubleshooting Steps:

    • Protein Binding: this compound has a high plasma protein binding capacity (>99%).[3] If your assay contains a high concentration of proteins (e.g., albumin, serum), a significant fraction of the compound may be bound and not available to inhibit CETP. Consider using a buffer with lower protein content if your assay design allows.

    • Assay Components: The composition of the assay buffer, including the type and concentration of lipoproteins used as substrates, can influence the apparent activity of the inhibitor. Ensure consistency in the source and preparation of these reagents.

    • Incubation Time: Ensure that the pre-incubation time of CETP with the inhibitor is sufficient to allow for binding before the addition of the substrate.

    • Compound Stability: While generally stable, prolonged incubation at 37°C could lead to some degradation. Verify the stability of this compound under your specific assay conditions.

Issue 3: Unexpected off-target effects in cellular models.

  • Question: I am observing cellular effects that do not seem to be directly related to CETP inhibition. Is this expected?

  • Answer: While this compound is a selective CETP inhibitor, it is important to consider that CETP itself may have functions beyond lipid transfer that could be affected by its inhibition. Additionally, high concentrations of any compound can lead to off-target effects.

    Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide-range dose-response experiment to determine the concentration at which the unexpected effects occur. These may only manifest at concentrations significantly higher than the IC50 for CETP inhibition.

    • CETP Expression Levels: Confirm that your cellular model expresses CETP. The observed effects may be independent of CETP.

    • Signaling Pathway Analysis: Research has suggested that CETP may be involved in modulating oxidative stress and inflammation.[4] The observed effects could be a downstream consequence of these roles.

    • Control Compounds: Include a structurally different CETP inhibitor as a control to see if it produces the same off-target effects.

Experimental Protocols

Protocol 1: In Vitro CETP Activity Assay (Fluorescence-based)

This protocol provides a general framework for measuring CETP activity and its inhibition by compounds like this compound.

  • Reagents and Materials:

    • Recombinant human CETP

    • Fluorescently labeled donor lipoprotein particles (e.g., HDL with a self-quenched fluorescent lipid)

    • Acceptor lipoprotein particles (e.g., LDL)

    • Assay buffer (e.g., Tris-HCl with NaCl and EDTA, pH 7.4)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to the desired test concentrations.

    • In a 96-well plate, add a small volume of the diluted this compound or vehicle control (assay buffer with DMSO).

    • Add recombinant human CETP to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Add the acceptor lipoprotein particles to each well.

    • Initiate the reaction by adding the fluorescently labeled donor lipoprotein particles.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence over time. The transfer of the fluorescent lipid from the quenched donor to the acceptor particle results in an increase in fluorescence.

    • Calculate the rate of the reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

CETP Signaling and Lipid Transfer Pathway

cluster_lipoproteins Lipoproteins HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) LDL_VLDL->CETP Triglycerides CETP->HDL Triglycerides CETP->LDL_VLDL Cholesteryl Esters CKD519 This compound CKD519->CETP Inhibition

Caption: Mechanism of CETP inhibition by this compound.

Troubleshooting Workflow for Inconsistent In Vitro Results

start Inconsistent Experimental Results solubility Check for this compound Precipitation start->solubility protein_binding Evaluate Assay Protein Concentration start->protein_binding reagents Verify Reagent Quality and Consistency start->reagents protocol Review Experimental Protocol start->protocol optimize_sol Optimize Solubilization and Dilution Steps solubility->optimize_sol modify_assay Modify Assay Buffer or Protein Content protein_binding->modify_assay new_reagents Prepare Fresh Reagents reagents->new_reagents adjust_protocol Adjust Incubation Times or Concentrations protocol->adjust_protocol end Consistent Results optimize_sol->end modify_assay->end new_reagents->end adjust_protocol->end

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Managing Adverse Effects of CKD-519 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholesteryl ester transfer protein (CETP) inhibitor, CKD-519, in animal models. The information provided is intended to help manage potential adverse effects that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are animal studies important?

A1: this compound is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) under development for the treatment of dyslipidemia.[1][2] Animal studies are crucial for evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound before it can be administered to humans. These studies help identify potential adverse effects and establish a safe dosage range.

Q2: What are the most common adverse effects observed with CETP inhibitors in animal studies?

A2: While specific data for this compound is limited, studies on other recent CETP inhibitors like evacetrapib can provide insights into potential adverse effects. In animal models, particularly rabbits, which express CETP similarly to humans, observed effects have included decreased postnatal survival of offspring and potential impacts on fertility at higher doses.[3] In rats, high doses of some CETP inhibitors have been associated with decreased body weight and food consumption.[4] It is important to note that newer CETP inhibitors, including this compound, have been developed to avoid the off-target effects of older compounds, such as increased blood pressure.[5][6]

Q3: Are there any known off-target effects of this compound in animal models?

A3: Preclinical data for newer CETP inhibitors, such as obicetrapib, suggest a lack of adverse effects on critical physiological systems, including the central nervous, respiratory, and urinary systems, at tested doses in rats.[7] Specifically, unlike the first-generation CETP inhibitor torcetrapib, newer agents like evacetrapib and anacetrapib do not appear to induce aldosterone or increase blood pressure in animal models.[5][6][8] However, one study in CETP-transgenic mice suggested that anacetrapib, but not evacetrapib, might impair endothelial function, indicating potential for compound-specific effects.[9]

Q4: Which animal models are most appropriate for studying the adverse effects of this compound?

A4: Rabbits are considered a relevant species for toxicity testing of CETP inhibitors because they naturally express significant levels of CETP, similar to humans.[3] Rodents like mice and rats do not express significant levels of CETP, which means they may not fully recapitulate the on-target effects of the drug.[3] However, rodent models can still be useful for identifying off-target toxicities.[8] Transgenic mice expressing human CETP are also valuable models for these studies.[1][5]

Troubleshooting Guides

Issue 1: Decreased Body Weight and Food Consumption
  • Symptom: Animals, particularly rats, exhibit a dose-dependent decrease in body weight and/or daily food intake following administration of a CETP inhibitor.[4]

  • Possible Cause: This may be a direct pharmacological effect of the compound or related to general malaise.

  • Troubleshooting Steps:

    • Monitor: Implement daily monitoring of body weight and food consumption.

    • Clinical Observations: Carefully observe animals for other clinical signs of toxicity, such as changes in activity level, posture, or grooming habits.

    • Dose Adjustment: If weight loss is significant and progressive, consider a dose reduction or temporary cessation of treatment to assess recovery.

    • Supportive Care: Provide highly palatable and easily accessible food to encourage eating. Ensure adequate hydration.

    • Pathology: In case of severe, unexplained weight loss leading to euthanasia, perform a thorough necropsy and histopathological examination to identify any target organ toxicity.

Issue 2: Reproductive and Developmental Toxicity
  • Symptom: In breeding studies, there may be observations of decreased postnatal survival of offspring or equivocal reductions in fertility indices.[3]

  • Possible Cause: The CETP inhibitor may have effects on reproductive processes or neonatal development.

  • Troubleshooting Steps:

    • Study Design: Ensure that reproductive and developmental toxicity studies are designed with appropriate control groups and a sufficient number of animals to allow for robust statistical analysis.

    • Dose Ranging: Conduct preliminary dose-ranging studies to identify the No Observed Adverse Effect Level (NOAEL) for reproductive and developmental endpoints.

    • Detailed Assessments: Include comprehensive assessments of mating, fertility, gestation, parturition, and lactation. For offspring, monitor viability, growth, and development.[3]

    • Cross-Fostering: To distinguish between in utero effects and effects via lactation, consider a cross-fostering study design where pups from treated dams are raised by control dams and vice versa.

    • Sperm and Estrus Cycle Analysis: Evaluate sperm parameters (motility, morphology) in males and estrous cyclicity in females to pinpoint specific reproductive toxicities.[4]

Data on Adverse Effects of CETP Inhibitors in Animal Studies

Table 1: Summary of Adverse Effects of Evacetrapib in Animal Studies

SpeciesStudy TypeDose Levels (mg/kg/day)Adverse Effects ObservedNOAEL (mg/kg/day)
RabbitPrenatal & Postnatal10, 30, 100Decreased F1 postnatal survival; Equivocal reductions in F1 mating, fertility, and conception indices at 100 mg/kg/day.[3]Maternal: 100; F1 Neonatal Development: 30[3]
RatFertility & Embryo-Fetal60, 300, 600Decreased body weight and food consumption at 300 and 600 mg/kg/day; Moribund euthanasia at 600 mg/kg/day.[4]600 (for fertility and embryo-fetal development)[4]
RabbitEmbryo-Fetal Developmentup to 100Slight decreases in maternal body weight and food consumption at 100 mg/kg/day. No adverse developmental effects.[4]100[4]

Experimental Protocols

Protocol 1: Assessment of General Toxicity in Rats
  • Animals: Use an appropriate number of male and female Sprague-Dawley rats, randomized into treatment and control groups.

  • Dosing: Administer this compound or vehicle control daily via oral gavage for the specified study duration (e.g., 28 days). Include a low, mid, and high dose group, with doses selected based on preliminary range-finding studies.

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Measure and record body weight at least twice weekly and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive set of tissues for histopathological examination.

Protocol 2: Evaluation of Reproductive and Developmental Toxicity in Rabbits
  • Animals: Use sexually mature male and female New Zealand White rabbits.

  • Dosing: Administer this compound or vehicle control to female rabbits daily by oral gavage from gestation day 7 through lactation day 41.[3]

  • Maternal Assessments: Monitor maternal survival, clinical signs, body weight, and food consumption throughout the study. Record gestation length, parturition, and litter size.[3]

  • F1 Generation Assessments:

    • Examine pups for viability, clinical signs, and body weight at regular intervals.[3]

    • Assess sexual maturation (e.g., age at vaginal opening or balanopreputial separation).

    • Conduct functional observational batteries and other neurobehavioral tests as appropriate.[3]

    • Evaluate reproductive performance of the F1 generation by cohabiting them at maturity and recording mating, fertility, and conception indices.[3]

  • Pathology: Conduct a full necropsy and histopathological examination on maternal animals and selected F1 offspring.

Visualizations

CETP_Inhibition_Pathway cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CKD519 This compound CKD519->CETP

Caption: Mechanism of Action of this compound on CETP.

Troubleshooting_Workflow start Adverse Effect Observed (e.g., Weight Loss) monitor Increase Monitoring Frequency (Daily Weight, Food Intake, Clinical Signs) start->monitor supportive_care Provide Supportive Care (Palatable Diet, Hydration) monitor->supportive_care dose_adjust Consider Dose Adjustment (Reduction or Cessation) monitor->dose_adjust pathology Pathology Assessment (Necropsy, Histopathology) monitor->pathology If severe supportive_care->monitor dose_adjust->monitor Assess Recovery dose_adjust->pathology If severe end Resolution/Understanding of Adverse Effect dose_adjust->end If resolved pathology->end

References

How to interpret variable pharmacodynamic responses to CKD-519

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable pharmacodynamic responses to CKD-519, a potent cholesteryl ester transfer protein (CETP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its pharmacodynamic effects?

A1: this compound is a selective inhibitor of cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3] By inhibiting CETP, this compound blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.[4] The primary pharmacodynamic effect of this compound is the inhibition of CETP activity, which can be measured in plasma or serum.[5]

Q2: What are the known factors contributing to the variable pharmacodynamic response of this compound?

A2: The pharmacodynamic response to this compound can be highly variable. Known contributing factors include:

  • Dose: The extent of CETP inhibition increases with the dose of this compound.[5][6]

  • Food Intake: The absorption and systemic exposure of this compound are significantly affected by food. Administration with a standard meal has been shown to increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the drug, leading to a more potent inhibitory effect on CETP activity.[2]

  • Inter-individual Variability: As with many drugs, there is inherent variability among individuals in their response to this compound. This can be due to a range of factors including genetics, metabolism, and baseline physiological conditions.[7][8]

  • Genetic Factors: Genetic variants in the CETP gene can influence baseline CETP activity and the response to CETP inhibitors.[9] While specific pharmacogenomic studies on this compound are not widely published, this is a known factor for the drug class.

Q3: How is the relationship between this compound concentration and CETP inhibition characterized?

A3: The relationship between the plasma concentration of this compound and the inhibition of CETP activity is best described by a sigmoid Emax model.[5][6] This model indicates that as the drug concentration increases, the inhibition of CETP activity increases up to a maximum effect (Emax). The EC50, or the concentration at which 50% of the maximum effect is observed, for this compound has been reported to be 17.3 ng/mL in healthy subjects.[5][6]

Data Presentation

Table 1: Dose-Dependent Inhibition of CETP Activity by this compound in Healthy Subjects

This compound Dose (mg)Maximum Decrease in CETP Activity from Baseline (%)Time to Maximum Decrease (hours)
2562% - 65.4%~8.0
5066.9%~6.3
10078.3%~8.3
20080.7%~7.0
40083%~7.3

Data compiled from a single ascending dose study.[5]

Experimental Protocols

Key Experiment: Measurement of CETP Activity using a Fluorescent Assay

This protocol provides a general overview of a common method to measure CETP activity, a key pharmacodynamic marker for this compound. Commercial kits are available and their specific instructions should be followed.

Principle: A donor molecule containing a self-quenched fluorescent lipid is incubated with a sample containing CETP and an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor molecule, resulting in an increase in fluorescence that is proportional to the CETP activity.[10]

Materials:

  • CETP Activity Assay Kit (containing donor molecule, acceptor molecule, and assay buffer)

  • Plasma or serum samples

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (λex = 465 nm, λem = 535 nm)

  • Incubator at 37°C

  • Isopropanol (for standard curve)

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit instructions. Typically, this involves thawing and bringing buffers to room temperature.

  • Standard Curve Preparation: A standard curve is prepared using the fluorescent donor molecule diluted in isopropanol to determine the relationship between fluorescence intensity and the amount of transferred lipid.

  • Sample Preparation: Plasma or serum samples may require dilution in the provided assay buffer. It is advisable to test several dilutions for unknown samples.[11]

  • Assay Reaction: a. To each well of the microplate, add the sample (or standard). b. Prepare a master mix containing the donor and acceptor molecules in the assay buffer. c. Add the master mix to each well. d. Include a blank control (assay buffer only) and a positive control (e.g., rabbit serum with known CETP activity).[12]

  • Incubation: Seal the plate and incubate at 37°C for a specified time (e.g., 30-180 minutes), protected from light.[11][13]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Calculation: Subtract the blank reading from all sample and standard readings. Calculate CETP activity in the samples by comparing their fluorescence to the standard curve.

Troubleshooting Guide: CETP Activity Assay

Table 2: Troubleshooting Common Issues in CETP Activity Assays

IssuePossible CauseSuggested Solution
Low or no CETP activity detected Inactive enzyme in the sampleEnsure proper sample storage (-80°C is recommended). Avoid repeated freeze-thaw cycles.[11]
Incorrect assay temperatureThe assay is temperature-sensitive. Ensure the incubator is precisely at 37°C.[11][14]
Reagent degradationCheck the expiration dates of the kit components. Store reagents as recommended by the manufacturer.
Incorrect wavelength settingsVerify the excitation and emission wavelengths on the plate reader.[10]
High background fluorescence Contaminated reagents or plateUse fresh, high-quality reagents and clean plates.
Sample interferenceRun a sample blank containing only the sample and assay buffer (without donor/acceptor molecules) to assess autofluorescence.
High variability between replicates Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of reagents in each well.[14]
Evaporation from wellsSeal the plate tightly during incubation. A humidified incubator can also help.[14]
Incomplete mixing of componentsEnsure thorough mixing of the master mix and samples.
Non-linear or unexpected dose-response curve with this compound Drug solubility issuesEnsure this compound is fully dissolved in the appropriate vehicle before adding to the assay.
Off-target effects at high concentrationsConsider testing a wider range of drug concentrations.
Saturation of CETP inhibitionAt high concentrations of this compound, CETP activity may be maximally inhibited, leading to a plateau in the dose-response curve.

Visualizations

CKD-519_Mechanism_of_Action HDL HDL (High-Density Lipoprotein) CE Cholesteryl Esters HDL->CE Carries VLDL_LDL VLDL/LDL (Very-Low/Low-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) CETP->VLDL_LDL Transfers to CE->CETP CKD519 This compound CKD519->CETP Inhibits CETP_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Donor/ Acceptor Molecules) start->prep_reagents prep_samples Prepare Samples (Plasma/Serum Dilutions) start->prep_samples add_to_plate Add Samples and Reagents to 96-well Plate prep_reagents->add_to_plate prep_samples->add_to_plate incubate Incubate at 37°C add_to_plate->incubate read_fluorescence Read Fluorescence (Ex: 465nm, Em: 535nm) incubate->read_fluorescence analyze Analyze Data (Subtract Blank, Compare to Standard Curve) read_fluorescence->analyze end End analyze->end

References

Technical Support Center: Enhancing the Therapeutic Index of CKD-519

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CKD-519. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on strategies to enhance the therapeutic index of this compound, a selective and potent cholesteryl ester transfer protein (CETP) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, supplemented with experimental protocols, quantitative data, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in optimizing the therapeutic index of this compound?

A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it possesses high permeability but low aqueous solubility.[1] This low solubility can lead to poor and variable dissolution in the gastrointestinal tract, resulting in inconsistent absorption and bioavailability. This variability can make it challenging to maintain plasma concentrations within the therapeutic window, potentially leading to suboptimal efficacy at lower exposures and an increased risk of adverse effects at higher exposures. A key study on its early formulation development highlighted the goal of achieving dose-dependent exposure by improving its dissolution rate.[1]

Q2: Have any off-target toxicities been observed with other CETP inhibitors that we should be aware of for this compound?

A2: Yes, the development of the first-in-class CETP inhibitor, torcetrapib, was terminated due to an increased risk of cardiovascular events and death.[2] This was attributed to off-target effects, including an increase in blood pressure and aldosterone levels.[3][4] Subsequent CETP inhibitors, including anacetrapib and evacetrapib, have not shown these specific harmful effects, suggesting they are not a class-wide issue.[5][6] Early clinical data for this compound in healthy subjects showed no clinically significant effects on blood pressure.[7] However, continuous monitoring for any potential off-target effects is a critical aspect of its development to ensure a favorable therapeutic index.

Q3: What are the main strategies to enhance the therapeutic index of this compound?

A3: The two primary strategies to enhance the therapeutic index of this compound are:

  • Formulation Optimization: Improving the dissolution and absorption of this compound to ensure consistent and predictable bioavailability. This can be achieved through advanced formulation techniques such as solid dispersions and self-microemulsifying drug delivery systems (SMEDDS).[1]

  • Combination Therapy: Co-administering this compound with other lipid-lowering agents, such as statins or ezetimibe. This can lead to synergistic effects, allowing for lower doses of each compound to achieve the desired therapeutic outcome, thereby reducing the potential for dose-related side effects.[8][9]

Troubleshooting Guides

Formulation-Related Issues

Problem: Inconsistent or low in vivo exposure of this compound in preclinical models.

  • Possible Cause: Poor dissolution of the crystalline drug substance due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Characterize the solid-state properties of your this compound drug substance (e.g., crystallinity, particle size).

    • Evaluate advanced formulation strategies to enhance dissolution. Solid dispersions and SMEDDS have shown promise for this compound.[1]

    • Perform in vitro dissolution testing under various biorelevant conditions to compare the performance of different formulations.

    • Assess the permeability of the formulated this compound using an in vitro model like the Caco-2 permeability assay to ensure the formulation does not negatively impact its inherent high permeability.

Problem: High variability in pharmacokinetic (PK) profiles between subjects.

  • Possible Cause: Food effects or pH-dependent solubility of the formulation.

  • Troubleshooting Steps:

    • Conduct in vitro dissolution studies in media simulating fed and fasted states (e.g., FaSSIF and FeSSIF media).

    • Investigate the pH-solubility profile of this compound and your formulation.

    • Consider formulations that are less susceptible to food effects , such as SMEDDS, which can form a microemulsion in the gut regardless of food intake.

Combination Therapy-Related Issues

Problem: Lack of synergistic effect when combining this compound with another lipid-lowering agent.

  • Possible Cause: Inappropriate dose ratio or a lack of mechanistic synergy.

  • Troubleshooting Steps:

    • Conduct a thorough literature review of the mechanism of action of both drugs to ensure a strong rationale for the combination.

    • Perform in vitro or in vivo studies to evaluate a range of dose ratios to identify the optimal combination for synergistic effects. Isobolographic analysis is a common method for this.[10]

    • Ensure the PK profiles of both drugs are compatible and that they will be present at their sites of action simultaneously.

Data Presentation

Table 1: Comparison of In Vitro Dissolution of this compound Formulations

Formulation TypeDrug LoadingDissolution MediumTime Point (min)% Drug DissolvedReference
Crystalline this compoundN/ApH 6.8 buffer60< 10%[1] (inferred)
Solid Dispersion (SD)20% w/wpH 6.8 buffer30> 80%[1] (inferred)
SMEDDS10% w/w0.1 N HCl15> 80%Representative

Note: Specific dissolution data for this compound solid dispersion and SMEDDS are inferred from the qualitative descriptions in the cited literature. The SMEDDS data is representative of a poorly soluble drug formulated in such a system.

Table 2: Efficacy of CETP Inhibitors in Combination Therapy (Representative Data)

CETP InhibitorCombination AgentBaseline LDL-C (mg/dL)% Change in LDL-C (Combination)% Change in LDL-C (CETP Inhibitor Monotherapy)% Change in LDL-C (Placebo)Reference
Obicetrapib 10 mgEzetimibe 10 mg~95-63.4%-43.5%-6.35%
Evacetrapib 100 mgStatins (various)~144-11.2% to -13.9%-13.6% to -35.9%+3.9%

Note: This data is for other CETP inhibitors (obicetrapib and evacetrapib) and is presented to illustrate the potential synergistic effects of combining a CETP inhibitor with other lipid-lowering agents. Clinical trials for this compound in combination therapy have not been publicly reported.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Solid Dispersion

Objective: To evaluate the dissolution rate of a this compound solid dispersion formulation compared to the unformulated drug.

Materials:

  • This compound solid dispersion and crystalline drug substance.

  • USP Apparatus 2 (Paddle Apparatus).

  • Dissolution medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle speed: 50 rpm.

  • HPLC system for quantification.

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place a quantity of the solid dispersion or crystalline drug equivalent to a specific dose of this compound into the dissolution vessel.

  • Start the paddle rotation at 50 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-heated dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of this compound and its formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 25-40).

  • Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • This compound test solution (e.g., 10 µM in transport buffer).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS for quantification.

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • For apical to basolateral (A-B) transport, add the this compound test solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For basolateral to apical (B-A) transport, add the test solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate at 37 °C with gentle shaking.

  • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Mandatory Visualizations

CETP_Signaling_Pathway cluster_lipoproteins Lipoproteins HDL HDL CETP CETP HDL->CETP VLDL_LDL VLDL/LDL VLDL_LDL->CETP CE Cholesteryl Esters CETP->CE transfers TG Triglycerides CETP->TG transfers CKD519 This compound CKD519->CETP inhibits CE->VLDL_LDL TG->HDL

Caption: Mechanism of action of this compound on CETP.

Formulation_Workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_evaluation Evaluation start BCS Class II This compound formulation_strategy Select Strategy: - Solid Dispersion - SMEDDS start->formulation_strategy preparation Prepare Formulations formulation_strategy->preparation dissolution Dissolution Testing (Protocol 1) preparation->dissolution permeability Caco-2 Permeability (Protocol 2) preparation->permeability pk_study In Vivo PK Study (Preclinical) dissolution->pk_study permeability->pk_study lead_formulation Select Lead Formulation pk_study->lead_formulation

Caption: Experimental workflow for this compound formulation development.

Combination_Therapy_Logic cluster_mono Monotherapy cluster_combo Combination Therapy start Goal: Enhance Therapeutic Index strategy Strategy: Combination Therapy start->strategy ckd519_mono This compound Alone (Dose X) statin_mono Statin Alone (Dose Y) combo This compound (Dose < X) + Statin (Dose < Y) strategy->combo ckd519_effect Therapeutic Effect A ckd519_mono->ckd519_effect statin_effect Therapeutic Effect B statin_mono->statin_effect synergy Synergistic Effect (> A + B) combo->synergy outcome Outcome: - Increased Efficacy - Reduced Side Effects synergy->outcome

Caption: Logic of combination therapy to improve therapeutic index.

References

Validation & Comparative

Cross-Species Pharmacokinetic Profile of CKD-519: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of CKD-519, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, across various species. The data presented is compiled from preclinical and clinical studies to support further research and development of this compound for the treatment of dyslipidemia.

Executive Summary

This compound has been evaluated in several species, including mice, hamsters, rats, monkeys, and humans. Preclinical studies in animals have demonstrated dose-dependent exposure, while clinical trials in healthy human subjects have characterized its safety, tolerability, and pharmacokinetic profile. This document summarizes the key PK parameters, details the experimental methodologies employed in these studies, and provides a visual representation of the relevant biological pathway.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound observed in different species following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Ascending Dose)[1]
Dose (mg)Tmax (h)Cmax (ng/mL)AUCinf (ng·h/mL)t1/2 (h)
256.045.4 ± 15.12030 ± 54039.6 ± 8.6
505.072.8 ± 39.23460 ± 121050.7 ± 11.2
1005.5110.0 ± 47.96090 ± 223061.8 ± 16.2
2006.0149.7 ± 55.18960 ± 328070.4 ± 15.5
4005.0224.0 ± 98.614700 ± 584068.9 ± 13.9

Data are presented as mean ± standard deviation. Tmax is presented as median.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Intravenous Administration)[2]
SpeciesDose (mg/kg)Cmax (ng/mL)AUCinf (ng·h/mL)t1/2 (h)
Hamster0.5230 ± 31389 ± 713.1 ± 0.5
Rat0.5184 ± 25405 ± 553.8 ± 0.4
Monkey0.179 ± 11243 ± 416.2 ± 1.1

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of this compound in Animal Models (Oral Administration)[2]
SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUCinf (ng·h/mL)t1/2 (h)
Hamster 34.0117 ± 211430 ± 2505.2 ± 0.9
156.0345 ± 625210 ± 9406.1 ± 1.1
458.0580 ± 10411500 ± 20707.3 ± 1.3
Rat 56.0155 ± 282100 ± 3805.8 ± 1.0
158.0310 ± 565800 ± 10406.9 ± 1.2
458.0490 ± 8810800 ± 19408.1 ± 1.5
Monkey 14.095 ± 171350 ± 2407.5 ± 1.4
56.0280 ± 504900 ± 8808.8 ± 1.6
308.0510 ± 9211200 ± 202010.2 ± 1.8

Data are presented as mean ± standard deviation. Tmax is presented as median.

Experimental Protocols

Human Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects.[1] Participants were enrolled into one of five dose cohorts (25, 50, 100, 200, or 400 mg of this compound) or a placebo group.[1] Serial blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

Inclusion Criteria:

  • Healthy adult volunteers.

Exclusion Criteria:

  • History of clinically significant diseases.

  • Hypersensitivity to drugs.

  • Abnormal blood pressure readings.[2]

  • Positive results for drug screening or serology tests.[2]

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3] The assay had a lower limit of quantification of 1.0 ng/mL.[3]

Animal Pharmacokinetic Studies

Pharmacokinetic studies were performed in male hamsters, rats, and monkeys. A single dose of this compound was administered either orally or via intravenous infusion to fasted animals.[4]

Dosing:

  • Hamsters: 0.5 mg/kg (IV); 3, 15, or 45 mg/kg (PO).[4]

  • Rats: 0.5 mg/kg (IV); 5, 15, or 45 mg/kg (PO).[4]

  • Monkeys: 0.1 mg/kg (IV); 1, 5, or 30 mg/kg (PO).[4]

Blood Sampling: Blood samples were collected at various time points post-administration. For hamsters and rats, samples were taken up to 24 hours, and for monkeys, up to 72 hours.[4]

Bioanalytical Method: Plasma concentrations of this compound were measured using a validated HPLC-MS/MS method.[4]

Mandatory Visualization

CKD519_Mechanism_of_Action cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP provides CE VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) VLDL_LDL->CETP provides TG CETP->HDL transfers TG CETP->VLDL_LDL transfers CE CKD519 This compound CKD519->CETP CE Cholesteryl Ester TG Triglyceride

Caption: Mechanism of action of this compound as a CETP inhibitor.

Caption: Experimental workflow for pharmacokinetic studies of this compound.

References

A Comparative Review of CKD-519 and Other CETP Inhibitors in Dyslipidemia Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No head-to-head clinical trials directly comparing CKD-519 with other dyslipidemia drugs have been identified in publicly available literature. This guide provides a comparative overview based on available data from individual clinical studies of this compound and other cholesteryl ester transfer protein (CETP) inhibitors.

Introduction

Dyslipidemia, characterized by abnormal lipid levels in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of treatment, a significant residual risk often remains, necessitating the development of novel therapeutic agents. Cholesteryl ester transfer protein (CETP) inhibitors have emerged as a class of drugs that modulate lipid profiles by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C).[1] this compound is a potent and selective CETP inhibitor currently under development for the treatment of dyslipidemia.[2][3] This guide summarizes the available clinical data for this compound and provides an indirect comparison with other CETP inhibitors that have undergone clinical evaluation.

Mechanism of Action of CETP Inhibitors

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[2][4] By inhibiting CETP, these drugs lead to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels, and a reduction in the cholesterol content of LDL particles, which can lead to lower LDL-C levels.[1]

CETP_Inhibition_Pathway HDL HDL CETP CETP HDL->CETP Cholesteryl Esters Liver Liver HDL->Liver Uptake VLDL_LDL VLDL/LDL VLDL_LDL->CETP Triglycerides VLDL_LDL->Liver Uptake CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CKD_519 This compound (CETP Inhibitor) CKD_519->CETP Inhibits Peripheral_Tissues Peripheral Tissues Peripheral_Tissues->HDL Reverse Cholesterol Transport SAD_Study_Workflow cluster_screening Screening Phase cluster_randomization Randomization Phase cluster_dosing Dosing Phase cluster_assessment Assessment Phase Screening Subject Screening (Healthy Adults) Randomization Randomization (6:2 ratio) Screening->Randomization Dose_25 This compound (25mg) Randomization->Dose_25 Dose_50 This compound (50mg) Randomization->Dose_50 Dose_100 This compound (100mg) Randomization->Dose_100 Dose_200 This compound (200mg) Randomization->Dose_200 Dose_400 This compound (400mg) Randomization->Dose_400 Placebo Placebo Randomization->Placebo PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis (Blood Samples) Dose_25->PK_PD_Analysis Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs) Dose_25->Safety_Monitoring Dose_50->PK_PD_Analysis Dose_50->Safety_Monitoring Dose_100->PK_PD_Analysis Dose_100->Safety_Monitoring Dose_200->PK_PD_Analysis Dose_200->Safety_Monitoring Dose_400->PK_PD_Analysis Dose_400->Safety_Monitoring Placebo->PK_PD_Analysis Placebo->Safety_Monitoring

References

Benchmarking CKD-519's safety profile against earlier CETP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cholesteryl ester transfer protein (CETP) inhibitors has been marked by both promise and setbacks. While the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) remains a compelling strategy for managing dyslipidemia and reducing cardiovascular risk, the development of CETP inhibitors has been fraught with safety concerns that led to the failure of several late-stage clinical candidates. This guide provides a detailed comparison of the safety profile of CKD-519, a novel CETP inhibitor, against its predecessors: torcetrapib, dalcetrapib, evacetrapib, and anacetrapib.

Executive Summary

This compound, in its early clinical development, has demonstrated a favorable safety and tolerability profile. A Phase 1 single ascending dose study in healthy subjects showed that this compound was well-tolerated at doses up to 400 mg, with no serious adverse events or clinically significant effects on blood pressure.[1][2] This stands in contrast to the first-generation CETP inhibitor, torcetrapib, which was discontinued due to a significant increase in cardiovascular events and mortality, attributed to off-target effects on blood pressure and aldosterone levels. Subsequent CETP inhibitors, dalcetrapib and evacetrapib, were halted due to a lack of efficacy rather than major safety concerns, although minor effects on blood pressure were observed with evacetrapib. Anacetrapib demonstrated a more neutral to modestly beneficial safety profile in the REVEAL trial, with no adverse effects on blood pressure or aldosterone, and a slight reduction in major coronary events.[3][4][5]

Comparative Safety Profile

The following table summarizes the key safety findings from major clinical trials of this compound and earlier CETP inhibitors.

FeatureThis compoundTorcetrapib (ILLUMINATE Trial)Dalcetrapib (dal-OUTCOMES Trial)Evacetrapib (ACCELERATE Trial)Anacetrapib (REVEAL Trial)
Development Status Early Clinical DevelopmentDiscontinuedDiscontinuedDiscontinuedDevelopment Halted
Reason for Discontinuation N/AIncreased cardiovascular events and mortality[1]Lack of efficacy[1]Lack of efficacy[1][6]-
Effect on Blood Pressure No clinically significant effect in Phase 1[1][2]Significant increase[7]No clinically relevant changes[8][9]Small increase in systolic blood pressure (0.9-1.2 mmHg)[6][10]Small increases in systolic (0.7 mmHg) and diastolic (0.3 mmHg) blood pressure[3][11]
Effect on Aldosterone Not reportedIncreasedNo effect[8][9]Not reported to have adverse effectsNo changes noted[11]
Major Adverse Cardiovascular Events (MACE) Not assessed in Phase 1Increased risk (HR 1.25)[12]No reduction (HR 1.04)[13]No reduction (HR 1.01)[14]9% relative risk reduction[3]
All-Cause Mortality Not assessed in Phase 1Increased risk (HR 1.58)[12]No difference[13]No significant difference[15]No significant effect
Common Adverse Events Mild to moderate, similar to placebo (e.g., headache, dizziness)[1]Not applicable due to discontinuation for harmSimilar to placebo (e.g., nasopharyngitis, diarrhea)[16]Similar to placebo; drug discontinuation due to adverse events was comparable (8.6% vs. 8.7%)[15]Generally well-tolerated with no major safety concerns[4]
Renal Effects Not reportedNot a primary concernNot a primary concernNot a primary concernMore patients developed an eGFR <60 ml/min/1.73m2 (11.5% vs. 10.6%)[3][11]

Experimental Protocols

The safety and efficacy of these CETP inhibitors were evaluated in large, randomized, double-blind, placebo-controlled clinical trials. Key aspects of the safety monitoring protocols employed in these studies are outlined below.

Safety Monitoring in Pivotal CETP Inhibitor Trials

1. Vital Signs Monitoring:

  • Blood Pressure: Seated blood pressure and pulse rate were measured at each study visit. In many trials, triplicate measurements were taken after a rest period, with the average of the second and third readings being recorded to minimize the "white coat" effect.[17] The frequency of these measurements was typically at baseline, and at regular intervals (e.g., every 4 to 12 weeks) throughout the trial. For drugs with a known or suspected effect on blood pressure, more frequent monitoring or ambulatory blood pressure monitoring (ABPM) might be employed.[18]

2. Laboratory Assessments:

  • Standard Panels: Comprehensive chemistry and hematology panels were assessed at baseline and periodically throughout the studies. This included monitoring of electrolytes (sodium, potassium, bicarbonate), liver function tests (ALT, AST), and renal function markers (serum creatinine, eGFR).

  • Hormonal and Inflammatory Markers: Given the off-target effects of torcetrapib, subsequent trials paid close attention to aldosterone levels. Markers of inflammation, such as high-sensitivity C-reactive protein (hs-CRP), were also routinely measured.

3. Electrocardiograms (ECGs):

  • Standard 12-lead ECGs were performed at baseline and at specified follow-up visits to monitor for any drug-induced changes in cardiac conduction, including the QT interval.

4. Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:

  • Investigators were responsible for documenting all AEs and SAEs at each study visit.[19] These events were coded using standardized terminology (e.g., MedDRA). The severity, seriousness, and causality of each event in relation to the study drug were assessed.

5. Adjudication of Cardiovascular Events:

  • A crucial component of these large cardiovascular outcome trials was the independent adjudication of all potential cardiovascular events by a blinded clinical events committee (CEC). This committee, composed of expert cardiologists, reviewed all relevant medical records to determine if a reported event met the pre-specified trial endpoint definitions for outcomes such as myocardial infarction, stroke, or cardiovascular death. This process ensures a standardized and unbiased assessment of the primary safety and efficacy endpoints.

Signaling Pathways and Experimental Workflows

To visualize the comparative framework and the mechanistic hypothesis behind the adverse effects of torcetrapib, the following diagrams are provided.

cluster_CETP CETP Inhibitors cluster_Safety Key Safety Outcomes CKD519 This compound BP Blood Pressure Effects CKD519->BP Neutral Torcetrapib Torcetrapib Torcetrapib->BP Increased Aldosterone Aldosterone Levels Torcetrapib->Aldosterone Increased MACE Major Adverse Cardiovascular Events Torcetrapib->MACE Increased Mortality All-Cause Mortality Torcetrapib->Mortality Increased Dalcetrapib Dalcetrapib Dalcetrapib->BP Neutral Dalcetrapib->MACE Neutral Evacetrapib Evacetrapib Evacetrapib->BP Slightly Increased Evacetrapib->MACE Neutral Anacetrapib Anacetrapib Anacetrapib->BP Slightly Increased Anacetrapib->MACE Slightly Decreased

Caption: Comparative Safety Outcomes of CETP Inhibitors.

cluster_OffTarget Off-Target Effects cluster_AdverseEffects Adverse Cardiovascular Effects Torcetrapib Torcetrapib AldosteroneSynthase Aldosterone Synthase Activation Torcetrapib->AldosteroneSynthase EndothelinSystem Endothelin System Activation Torcetrapib->EndothelinSystem IncreaseAldosterone Increased Aldosterone AldosteroneSynthase->IncreaseAldosterone IncreaseBP Increased Blood Pressure EndothelinSystem->IncreaseBP IncreaseAldosterone->IncreaseBP ElectrolyteImbalance Electrolyte Imbalance IncreaseAldosterone->ElectrolyteImbalance CV_Events Increased Cardiovascular Events & Mortality IncreaseBP->CV_Events ElectrolyteImbalance->CV_Events

Caption: Hypothesized Mechanism of Torcetrapib's Adverse Effects.

Conclusion

The development of CETP inhibitors highlights the critical importance of a thorough evaluation of both on-target and off-target effects. While this compound has shown a promising early safety profile, particularly with regard to the adverse effects that plagued torcetrapib, further data from larger, long-term clinical trials in patient populations are necessary to fully characterize its safety and efficacy. The lessons learned from the failures of earlier CETP inhibitors have undoubtedly informed the development and clinical trial design for newer agents like this compound, with a heightened focus on monitoring for any potential adverse signals, especially those related to blood pressure and cardiovascular outcomes. Continued research will determine if this compound can successfully navigate the challenges that have hindered its predecessors and emerge as a safe and effective therapy for dyslipidemia.

References

Correlating In Vitro Potency with In Vivo Efficacy of CKD-519: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data to clinical outcomes is paramount. This guide provides an objective comparison of CKD-519, a novel Cholesteryl Ester Transfer Protein (CETP) inhibitor, with other key alternatives in its class. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism, this document aims to offer a comprehensive resource for evaluating the therapeutic potential of this compound.

This compound is a potent and selective CETP inhibitor under development for the treatment of dyslipidemia.[1] By inhibiting CETP, this compound aims to raise high-density lipoprotein cholesterol (HDL-C) levels and lower low-density lipoprotein cholesterol (LDL-C), a mechanism believed to be protective against atherosclerotic cardiovascular disease.[2] This guide delves into the in vitro potency of this compound and correlates it with its observed in vivo efficacy, drawing comparisons with other notable CETP inhibitors: anacetrapib, dalcetrapib, and obicetrapib.

Comparative In Vitro and In Vivo Efficacy of CETP Inhibitors

The following table summarizes the key in vitro potency and in vivo efficacy parameters for this compound and its comparators.

CompoundIn Vitro Potency (IC50)Key In Vivo Efficacy (Human Studies)
This compound 2.3 nM (human plasma)[3]- 62%-83% decrease in CETP activity with single oral doses of 25-400 mg.[4] - Significant elevation of HDL-c levels.[2]
Anacetrapib 1.3 nM[5]- 40% reduction in LDL-C and 138% increase in HDL-C.[5] - 9% relative reduction in major coronary events.[6]
Dalcetrapib Less potent than anacetrapib[7]- Approximately 30% inhibition of CETP activity and 30% increase in HDL-C with 600 mg daily.[8] - No significant reduction in cardiovascular events in the general population.[9]
Obicetrapib Potent CETP inhibitor[10]- Up to 51% reduction in LDL-C.[11] - Significant increases in HDL-C.[10]

Signaling Pathway of CETP Inhibition

The diagram below illustrates the mechanism of action of CETP and the intervention point for inhibitors like this compound. CETP facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides (TG). By blocking this transfer, CETP inhibitors lead to an increase in HDL-C and a decrease in LDL-C levels.

CETP_Pathway cluster_0 Reverse Cholesterol Transport cluster_1 CETP-Mediated Transfer cluster_2 Inhibitor Action Peripheral_Tissues Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral_Tissues->HDL Cholesterol Efflux LCAT LCAT HDL->LCAT Free Cholesterol Liver Liver HDL->Liver Direct Uptake CETP CETP HDL->CETP CE LCAT->HDL Esterification CE Cholesteryl Ester (CE) CETP->HDL TG VLDL_LDL VLDL/LDL CETP->VLDL_LDL CE VLDL_LDL->Liver Uptake via LDL Receptor VLDL_LDL->CETP TG TG Triglycerides (TG) CKD_519 This compound (CETP Inhibitor) CKD_519->CETP Inhibits

Caption: Mechanism of CETP inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate CETP inhibitors.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor particle, mediated by CETP.

Materials:

  • Recombinant human CETP

  • Fluorescent donor and acceptor molecules

  • Assay buffer

  • Test compound (e.g., this compound) and control inhibitor (e.g., Anacetrapib)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.

  • Reaction Setup: In each well of the microplate, add the assay buffer, donor molecule, and acceptor molecule.

  • Initiation of Reaction: Add the test compound or vehicle control to the respective wells. Subsequently, add recombinant human CETP to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~511 nm.[12]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Rabbit Atherosclerosis Model

This model is widely used to assess the anti-atherosclerotic efficacy of therapeutic agents.

Experimental Workflow:

Rabbit_Atherosclerosis_Workflow Start Start: New Zealand White Rabbits Acclimatization Acclimatization (1 week) Start->Acclimatization Diet_Induction High-Cholesterol Diet (e.g., 1% cholesterol) Acclimatization->Diet_Induction Balloon_Injury Optional: Endothelial Injury (e.g., Balloon Catheter in Iliac Artery) Diet_Induction->Balloon_Injury enhances lesion formation Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Comparators) Diet_Induction->Treatment_Groups Balloon_Injury->Treatment_Groups Dosing Daily Oral Dosing (e.g., 12 weeks) Treatment_Groups->Dosing Monitoring Regular Monitoring: - Body Weight - Blood Lipid Profile Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice End of study Aorta_Analysis Aorta Dissection and En Face Analysis (Oil Red O Staining) Sacrifice->Aorta_Analysis Histology Histological Analysis of Aortic Sections (H&E, Plaque Composition) Sacrifice->Histology Data_Analysis Quantitative Analysis: - Lesion Area - Plaque Stability Aorta_Analysis->Data_Analysis Histology->Data_Analysis End End: Efficacy Assessment Data_Analysis->End

Caption: Workflow for the rabbit atherosclerosis model.

Procedure:

  • Animal Model: Use male New Zealand White rabbits.[11]

  • Atherosclerosis Induction: Feed the rabbits a high-cholesterol diet (e.g., 0.5-2% cholesterol) for a period of 8-12 weeks to induce hypercholesterolemia and atherosclerotic lesions.[13] To accelerate and localize lesion formation, a balloon-mediated endothelial injury of a specific artery (e.g., iliac or aorta) can be performed.[11]

  • Treatment: Randomly assign rabbits to different treatment groups: vehicle control, this compound at various doses, and comparator compounds. Administer the treatments orally once daily for the duration of the study.

  • Monitoring: Monitor animal health, body weight, and food consumption regularly. Collect blood samples at specified intervals to analyze plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Perfuse and dissect the entire aorta.

  • Lesion Quantification: Stain the aorta en face with Oil Red O to visualize and quantify the atherosclerotic lesion area.

  • Histopathology: Excise sections of the aorta for histological analysis (e.g., Hematoxylin and Eosin staining) to assess plaque morphology, composition (e.g., macrophage and smooth muscle cell content), and stability.

Conclusion

This compound demonstrates potent in vitro inhibition of CETP, which translates to significant in vivo efficacy in modulating lipid profiles in both preclinical models and human subjects. Its potency is comparable to that of anacetrapib, a CETP inhibitor that has shown positive cardiovascular outcomes. The provided experimental protocols offer a framework for the continued investigation and comparative analysis of this compound and other CETP inhibitors. Further long-term cardiovascular outcome trials will be crucial in fully elucidating the therapeutic potential of this compound in reducing the burden of atherosclerotic cardiovascular disease.

References

Long-Term Efficacy and Safety of CKD-519 Versus Placebo: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive data on the long-term effects of CKD-519 compared with a placebo are not yet available in published clinical trial results. The current body of evidence is primarily derived from preclinical and early-phase clinical studies in healthy volunteers, which focus on the mechanism of action, pharmacokinetics, pharmacodynamics, and short-term safety of the compound. Therefore, a definitive comparison of the long-term effects remains to be elucidated through forthcoming large-scale, long-duration clinical trials.

This guide provides a summary of the existing data on this compound, its mechanism of action as a cholesteryl ester transfer protein (CETP) inhibitor, and available short-term clinical data.

Mechanism of Action of this compound

This compound is a selective and potent inhibitor of cholesteryl ester transfer protein (CETP)[1][2][3][4]. CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol in exchange for triglycerides[2]. By inhibiting CETP, this compound is designed to increase HDL cholesterol levels and potentially reduce LDL cholesterol, thereby aiming to treat dyslipidemia and reduce the risk of atherosclerosis[2][5].

cluster_lipoproteins Lipoprotein Metabolism HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (Very-Low/Low-Density Lipoprotein) VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CKD519 This compound CKD519->CETP Inhibits

Mechanism of Action of this compound.

Preclinical and Early-Phase Clinical Data

Preclinical studies in animal models and early-phase clinical trials in healthy human subjects have provided initial insights into the pharmacokinetics, pharmacodynamics, and short-term safety profile of this compound.

Pharmacokinetics: In healthy subjects, single oral doses of this compound (ranging from 25 mg to 400 mg) reached maximum plasma concentration at approximately 5-6 hours post-dose and exhibited a long terminal half-life of 40-70 hours[1][3]. The exposure to this compound increased with the dose; however, the dose-normalized maximum concentration and area under the curve decreased with increasing doses[1][2][3]. The presence of food has been noted to significantly increase the absorption of this compound[2].

Pharmacodynamics: Single doses of this compound demonstrated potent inhibition of CETP activity in a dose-dependent manner[1]. Maximum inhibition of CETP activity, ranging from 63% to 83%, was observed between 6 to 8 hours after administration[1][3]. The relationship between this compound plasma concentrations and CETP activity was best described by a sigmoid Emax model, with an EC50 of 17.3 ng/mL[1][3][4]. In preclinical studies, administration of this compound for two weeks in transgenic mice led to a 25%–48% increase in HDL-C levels[1][4].

Summary of Short-Term Clinical Study Data

The following table summarizes the key findings from a randomized, double-blind, placebo-controlled, single ascending dose study in healthy adult subjects[3].

ParameterThis compound (25 mg - 400 mg)Placebo
Maximum CETP Inhibition 63% - 83% from baseline[1][3]Not reported
Time to Maximum CETP Inhibition 6.3 - 8.3 hours post-dose[1]Not applicable
Terminal Half-life 40 - 70 hours[1][3]Not applicable
Adverse Events 11 mild to moderate adverse events reported, which resolved without complications.[1][3]Adverse events in the placebo group were similar to the this compound group.[1]
Blood Pressure Effects No clinically significant effects on blood pressure were observed.[1][3]No clinically significant effects on blood pressure were observed.

Experimental Protocols

Single Ascending Dose Clinical Trial Methodology: A randomized, double-blind, placebo-controlled study design was employed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound[3].

cluster_workflow Experimental Workflow: Single Ascending Dose Study start Healthy Adult Subjects randomization Randomization start->randomization group_ckd519 This compound Dose Groups (25, 50, 100, 200, 400 mg) (n=6 per group) randomization->group_ckd519 group_placebo Placebo Group (n=2 per group) randomization->group_placebo dosing Single Oral Administration group_ckd519->dosing group_placebo->dosing assessment Assessment of: - Safety & Tolerability - Pharmacokinetics - Pharmacodynamics (CETP activity) dosing->assessment end Data Analysis assessment->end

Workflow for a single ascending dose study.

In this study, healthy subjects were enrolled into different dose cohorts (25, 50, 100, 200, or 400 mg of this compound)[3]. Within each cohort, participants were randomly assigned to receive either a single dose of this compound or a matching placebo[3]. Blood samples were collected at various time points to determine the plasma concentration of this compound (pharmacokinetics) and to measure CETP activity (pharmacodynamics)[1]. Safety and tolerability were monitored throughout the study by assessing adverse events, vital signs, electrocardiograms, and clinical laboratory tests[1][3].

Conclusion

The available data suggest that this compound is a potent CETP inhibitor that is well-tolerated in single doses up to 400 mg in healthy individuals[1][3][6]. However, the crucial evidence regarding the long-term effects of this compound on lipid profiles and, most importantly, on cardiovascular outcomes in patients with dyslipidemia is currently lacking. The findings from ongoing and future long-term, placebo-controlled clinical trials will be essential to establish the clinical utility and safety profile of this compound for its intended indication. Researchers and drug development professionals should await the results of these larger-scale trials for a comprehensive understanding of the long-term benefit-risk profile of this compound.

References

Meta-analysis of CKD-519 Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of CKD-519, a novel Cholesteryl Ester Transfer Protein (CETP) inhibitor, with other CETP inhibitors based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current landscape of CETP inhibitors for the treatment of dyslipidemia.

This compound is a potent and selective CETP inhibitor designed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The inhibition of CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density and low-density lipoproteins (VLDL and LDL), a mechanism believed to be anti-atherosclerotic.[3]

Comparative Efficacy of CETP Inhibitors

The following table summarizes the available clinical trial data for this compound and its main competitors. Data for this compound is derived from a single ascending dose study in healthy volunteers.

DrugDoseHDL-C Increase (Peak)LDL-C Change (Peak)CETP Inhibition (Peak)Blood Pressure EffectKey Adverse Events
This compound 25 - 400 mg (single dose)Data not explicitly quantified in provided search resultsData not explicitly quantified in provided search results63% - 83%No clinically significant effects on blood pressure[2][4]Mild to moderate, resolved without complications[2]
Torcetrapib Not specifiedSignificant increasesNot specifiedNot specifiedIncreased blood pressure[4][5]Increased risk of cardiovascular events and mortality
Anacetrapib Not specifiedSignificant increasesSignificant decreasesNot specifiedNo significant effect on blood pressureGenerally well-tolerated
Dalcetrapib Not specifiedModerate increasesMinimal effectNot specifiedNo significant effect on blood pressureGenerally well-tolerated

Experimental Protocols

This compound Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult subjects.

  • Participants: Healthy adult volunteers.

  • Design: Subjects were enrolled into different dose groups (25, 50, 100, 200, or 400 mg).[2] Within each group, participants were randomized to receive a single oral dose of either this compound or a matching placebo.[2]

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points post-dose to determine parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC).[2][4]

  • Pharmacodynamic Assessments: Serum CETP activity was measured before and after drug administration to assess the level of inhibition.[2][4]

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs (including blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.[2][4]

Visualizing the Landscape of CETP Inhibition

Mechanism of Action of CETP Inhibitors

HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL / LDL (Very-Low / Low-Density Lipoprotein) CETP->VLDL_LDL Transfer CKD519 This compound (CETP Inhibitor) CKD519->CETP Inhibits

Caption: Mechanism of this compound as a CETP inhibitor.

Clinical Trial Workflow for a Single Ascending Dose Study

start Screening of Healthy Volunteers randomization Randomization (this compound or Placebo) start->randomization dosing Single Oral Dose Administration randomization->dosing pk_pd_sampling Pharmacokinetic & Pharmacodynamic Blood Sampling dosing->pk_pd_sampling safety_monitoring Safety Monitoring (Adverse Events, Vitals, ECGs, Labs) dosing->safety_monitoring follow_up Follow-up Period pk_pd_sampling->follow_up safety_monitoring->follow_up analysis Data Analysis follow_up->analysis end Study Conclusion analysis->end

Caption: Workflow of the this compound single ascending dose study.

Comparative Overview of CETP Inhibitors

cluster_cetp CETP Inhibitors cluster_outcomes Key Clinical Outcomes CKD519 This compound HDL HDL-C Increase CKD519->HDL Potent BP Blood Pressure Effect CKD519->BP Neutral Safety Overall Safety CKD519->Safety Favorable Torcetrapib Torcetrapib Torcetrapib->HDL Potent Torcetrapib->BP Negative (Increase) Torcetrapib->Safety Poor (Withdrawn) Anacetrapib Anacetrapib Anacetrapib->HDL Potent Anacetrapib->BP Neutral Anacetrapib->Safety Generally Favorable Dalcetrapib Dalcetrapib Dalcetrapib->HDL Modest Dalcetrapib->BP Neutral Dalcetrapib->Safety Favorable

Caption: High-level comparison of CETP inhibitors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CKD-519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of CKD-519. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is based on the safety profiles of other structurally related Cholesteryl Ester Transfer Protein (CETP) inhibitors, including Anacetrapib, Evacetrapib, and Torcetrapib, as well as established best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following PPE is mandatory:

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-rated respirator is required to prevent inhalation of aerosolized particles.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated.
Eye Protection Chemical Splash GogglesGoggles must be worn at all times to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splash.
Body Protection Disposable Lab CoatA dedicated, disposable lab coat made of a low-permeability material should be worn over personal clothing.
Foot Protection Closed-toe Shoes & Shoe CoversSturdy, closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Weighing: Use a balance with a draft shield. Handle the compound gently to minimize dust generation.

  • Solubilization: When preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing.

2. During Handling:

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Keep all containers with this compound tightly sealed when not in use.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a spill kit containing appropriate absorbent materials. Clean the area from the outside in, and dispose of all contaminated materials as hazardous waste.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent after each use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and potential harm to aquatic life. Based on the ecotoxicity of related CETP inhibitors, this compound should be considered very toxic to aquatic organisms.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof hazardous waste container. Do not pour any this compound waste down the drain.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company.

Experimental Protocols

General Protocol for In Vitro Studies:

  • Stock Solution Preparation:

    • Don all required PPE as outlined in the table above.

    • Conduct all work within a chemical fume hood.

    • Carefully weigh the required amount of this compound powder.

    • Slowly add the desired solvent (e.g., DMSO) to the powder to achieve the target concentration.

    • Mix gently until the compound is fully dissolved.

  • Cell Culture Treatment:

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium.

    • Add the diluted this compound solution to the cell cultures.

    • Incubate the cells for the desired time period.

  • Post-Treatment:

    • Collect all liquid waste and contaminated materials for hazardous waste disposal.

    • Decontaminate all work surfaces and equipment.

Visualized Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Enter Handling Area handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon Complete Experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.